1,5-Dichloropentan-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,5-dichloropentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJQMHVYFFZQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957336 | |
| Record name | 1,5-Dichloropentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3592-25-4 | |
| Record name | 1,5-Dichloro-3-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dichloropentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dichloropentan-3-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,5-Dichloropentan-3-one. Intended for a scientific audience, this document consolidates key data, outlines experimental methodologies, and presents logical workflows for the synthesis and reactions of this versatile chemical intermediate. All quantitative data is summarized in structured tables, and key experimental processes are visualized using logical relationship diagrams.
Chemical Identity and Structure
This compound is a halogenated ketone with the systematic IUPAC name this compound.[1] Its chemical structure consists of a five-carbon chain with a carbonyl group at the third position and chlorine atoms at the terminal first and fifth positions.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 3592-25-4[1][2] |
| Molecular Formula | C₅H₈Cl₂O[1][2] |
| Molecular Weight | 155.02 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| SMILES | C(CCl)C(=O)CCCl[1] |
| InChI Key | LYJQMHVYFFZQGY-UHFFFAOYSA-N[2] |
| Synonyms | 1,5-Dichloro-3-pentanone, Bis(2-chloroethyl) ketone[1] |
Physicochemical Properties
This compound is a liquid at room temperature, typically appearing as a yellow to light brown substance.[3] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value |
| Density | 1.2 ± 0.1 g/cm³[2] |
| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg[2] |
| Flash Point | 90.5 ± 23.7 °C[2] |
| Refractive Index | 1.446[2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[2] |
| LogP | 1.04[2] |
| Polar Surface Area | 17.07 Ų[2] |
Synthesis
A known method for the synthesis of this compound involves the reaction of ethylene with 3-chloropropionyl chloride in the presence of aluminum chloride as a catalyst. This process is a multi-step synthesis.
Experimental Protocol: Synthesis from Ethylene and 3-Chloropropionyl Chloride
The following is a generalized experimental protocol based on established chemical principles for Friedel-Crafts acylation and subsequent reactions.
Materials:
-
Ethylene
-
3-Chloropropionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Distillation apparatus
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane.
-
Acylation: The flask is cooled in an ice bath, and ethylene gas is bubbled through the suspension. 3-Chloropropionyl chloride is added dropwise from the dropping funnel. The reaction mixture is stirred vigorously and allowed to slowly warm to room temperature.
-
Quenching: The reaction is carefully quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Chemical Reactivity
The reactivity of this compound is characterized by the presence of a ketone functional group and two primary alkyl chloride moieties. This allows for a range of chemical transformations, including nucleophilic substitution at the chlorinated carbons and reactions at the carbonyl group.
Reduction of the Carbonyl Group
The ketone can be reduced to a secondary alcohol, 1,5-dichloropentan-3-ol, using common reducing agents.
Materials:
-
This compound
-
Sodium borohydride
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolution: this compound is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: The reaction is quenched by the slow addition of deionized water. The product is extracted with diethyl ether.
-
Work-up: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude 1,5-dichloropentan-3-ol, which can be further purified by chromatography if necessary.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data References
| Technique | Database/Reference |
| ¹³C NMR | Wiley-VCH GmbH |
| GC-MS | NIST Mass Spectrometry Data Center |
| FTIR | Wiley-VCH GmbH |
Note: Detailed spectra can be accessed through the PubChem database under CID 561190.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. Its bifunctional nature allows for the construction of more complex molecules, including heterocyclic compounds. It has been noted for its potential use in the synthesis of pharmaceuticals and as a simulant for certain toxic compounds in research settings.[4]
Safety Information
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and reactivity of this compound. The information presented, including tabulated data and procedural workflows, is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this important chemical intermediate.
References
1,5-Dichloropentan-3-one CAS number 3592-25-4
An In-depth Technical Guide to 1,5-Dichloropentan-3-one
CAS Number: 3592-25-4
This document provides a comprehensive technical overview of this compound, a halogenated ketone utilized as a versatile intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical Identity and Physical Properties
This compound is a symmetrical halogenated ketone with the molecular formula C₅H₈Cl₂O.[1] Its structure features a five-carbon chain with a central carbonyl group and chlorine atoms at the terminal positions (1 and 5).[1][2] This arrangement of functional groups, particularly the electrophilic carbonyl carbon and the two carbons bearing chlorine atoms, dictates its reactivity.[2] The compound is typically a colorless to pale yellow or brown liquid with a pungent odor.[3][4][5] It is soluble in organic solvents but has limited solubility in water.[3][4]
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 3592-25-4 | [1][6][7] |
| Molecular Formula | C₅H₈Cl₂O | [1][2][6] |
| Molecular Weight | 155.02 g/mol | [1][2][7] |
| IUPAC Name | This compound | [8] |
| Synonyms | Bis(2-chloroethyl) ketone, 1,5-Dichloro-3-pentanone | [4][5][8] |
| InChIKey | LYJQMHVYFFZQGY-UHFFFAOYSA-N | [1][6] |
| SMILES | C(CCl)C(=O)CCCl |[1][6][8] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to pale yellow/brown liquid | [2][3][4][5] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg | [1][6] |
| 74 °C at 0.8 Torr | [9][10] | |
| Flash Point | 90.5 ± 23.7 °C | [6] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [6] |
| Refractive Index | 1.446 | [6][10] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3][7] |
| LogP | 1.04 - 1.8133 | [6][7] |
| Rotatable Bonds | 4 |[3][7] |
Synthesis and Manufacturing
The synthesis of this compound has been approached through several routes. Early methods involved the high-pressure hydrochlorination of 1,5-pentanediol to yield 1,5-dichloropentane, which was subsequently oxidized.[1] More contemporary and efficient methods have since been developed.
Experimental Approaches to Synthesis
While detailed, step-by-step industrial protocols are proprietary, the scientific literature outlines several viable synthetic strategies.
-
Multi-step Synthesis from Ethylene: A prominent method involves a four-step process starting from ethylene and 3-chloropropionyl chloride, which has been reported to achieve an overall yield of 54%.[1][11] This reaction is typically catalyzed by aluminum (III) chloride (AlCl₃).[1][11]
-
Chlorination of Pentan-3-one: A direct approach involves the chlorination of pentan-3-one.[2] This reaction can be carried out using chlorine gas or other chlorinating agents, often facilitated by UV light or heat to promote radical halogenation.[2]
-
Acylation Reactions: The ketone functionality can be introduced onto a chlorinated carbon chain using acylation agents.[2] For instance, a Friedel-Crafts acylation approach could be employed with appropriate precursors.[1]
-
Grignard Reaction: Synthesis is also possible through the use of a Grignard reagent with suitable chlorinated precursors, followed by hydrolysis to form the ketone.[2]
Below is a generalized workflow representing a common synthetic strategy.
References
- 1. This compound | 3592-25-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 3592-25-4 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 3592-25-4: 1,5-Dichloro-3-pentanone | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. 1,5-dichlorpentan-3-on | CAS#:3592-25-4 | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1 5-DICHLORO-3-PENTANONE | 3592-25-4 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 1 5-DICHLORO-3-PENTANONE synthesis - chemicalbook [chemicalbook.com]
Spectral Analysis of 1,5-Dichloropentan-3-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 1,5-Dichloropentan-3-one (CAS No. 3592-25-4), a symmetrical halogenated ketone with applications as an intermediate in organic synthesis.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a C5 compound with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02 g/mol .[1] Its structure consists of a pentan-3-one backbone with chlorine atoms at the 1 and 5 positions. This symmetrical arrangement influences its spectroscopic properties.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data provide characteristic signals corresponding to its structure.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound shows distinct peaks for the carbonyl carbon and the two types of methylene carbons.
| Chemical Shift (ppm) | Carbon Assignment |
| ~205 | C=O (Ketone) |
| ~48 | -CH₂-C=O |
| ~41 | Cl-CH₂- |
¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two triplets due to the coupling of adjacent methylene groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |
| ~3.8 | Triplet | 4H | Cl-CH₂- |
| ~3.0 | Triplet | 4H | -CH₂-C=O |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~1715 | C=O | Ketone |
| ~2850-3000 | C-H | Alkane |
| ~650-800 | C-Cl | Alkyl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
GC-MS Spectral Data
The gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a characteristic fragmentation pattern.
| m/z | Relative Abundance | Fragment |
| 154/156/158 | Variable | [M]⁺ (Molecular Ion) |
| 91 | High | [C₄H₅OCl]⁺ |
| 63 | High | [C₃H₄Cl]⁺ |
| 27 | High | [C₂H₃]⁺ |
Experimental Protocols
The spectral data presented were acquired using standard analytical techniques.
NMR Spectroscopy: ¹³C NMR spectra were obtained on a Bruker WM-400 spectrometer.[2] Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS).
IR Spectroscopy: FTIR spectra were recorded on a Bruker IFS 85 spectrometer using the film technique.[2] A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.
Mass Spectrometry: GC-MS analysis is performed by introducing the sample into a gas chromatograph for separation, followed by ionization and detection in a mass spectrometer. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
References
An In-Depth Technical Guide to the Synthesis of 1,5-Dichloropentan-3-one from Ethylene and 3-Chloropropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5-dichloropentan-3-one, a valuable chemical intermediate, from the reaction of ethylene and 3-chloropropionyl chloride. This process, a variation of the classical Friedel-Crafts acylation, offers an efficient route to this dichlorinated ketone.
Introduction
This compound (CAS No. 3592-25-4) is a halogenated ketone with the molecular formula C₅H₈Cl₂O.[1][2] Its structure, featuring a central carbonyl group flanked by two chloroethyl chains, makes it a versatile building block in organic synthesis.[3] It serves as a precursor in the preparation of various more complex molecules, including cyclic amines and heterocycles, and has applications in the development of energetic materials.[1] The synthesis from ethylene and 3-chloropropionyl chloride is a notable method for its preparation.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈Cl₂O |
| Molecular Weight | 155.02 g/mol [1] |
| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg[6] |
| Density | 1.2 ± 0.1 g/cm³[6] |
| Appearance | Yellow to light brown liquid[5] |
Reaction Principle: Friedel-Crafts Acylation
The synthesis of this compound from ethylene and 3-chloropropionyl chloride is achieved through a Friedel-Crafts acylation reaction. In this electrophilic addition reaction, the acyl chloride reacts with ethylene in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The reaction proceeds through the formation of a highly electrophilic acylium ion. The aluminum chloride coordinates to the chlorine atom of the 3-chloropropionyl chloride, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich double bond of ethylene, leading to the formation of a carbocation intermediate. Subsequent reaction steps and work-up yield the final product, this compound.
References
- 1. This compound | 3592-25-4 | Benchchem [benchchem.com]
- 2. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 3592-25-4 [smolecule.com]
- 4. 1 5-DICHLORO-3-PENTANONE synthesis - chemicalbook [chemicalbook.com]
- 5. 1 5-DICHLORO-3-PENTANONE | 3592-25-4 [chemicalbook.com]
- 6. 1,5-dichlorpentan-3-on | CAS#:3592-25-4 | Chemsrc [chemsrc.com]
A Comprehensive Technical Guide to the Physical Properties and Synthetic Applications of 1,5-Dichloropentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 1,5-Dichloropentan-3-one, including its boiling point and density. It also details standardized experimental protocols for the determination of these properties and explores a key synthetic application in the preparation of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Core Physical Properties
This compound is a halogenated ketone with the chemical formula C₅H₈Cl₂O. The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes.
Quantitative Data Summary
The experimentally determined and predicted physical properties of this compound are summarized in the table below for easy reference.
| Physical Property | Value | Conditions |
| Boiling Point | 225.0 ± 25.0 °C | at 760 mmHg |
| 74 °C | at 0.8 Torr | |
| Density | 1.183 - 1.2 g/cm³ | Predicted/Experimental |
Experimental Protocols
The following sections provide detailed methodologies for the determination of the boiling point and density of liquid organic compounds such as this compound. These protocols are based on standard laboratory practices.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube (e.g., Durham tube)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or silicone oil
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the heat transfer is uniform.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.
Materials:
-
Pycnometer (of a known volume, e.g., 25 mL)
-
Analytical balance
-
Thermometer
-
Sample of this compound
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
Procedure:
-
The pycnometer is thoroughly cleaned with distilled water and acetone and then dried completely.
-
The mass of the empty, dry pycnometer is accurately measured using an analytical balance (m₁).
-
The pycnometer is filled with distilled water, and its mass is measured (m₂). The temperature of the water is recorded.
-
The pycnometer is emptied, dried, and then filled with this compound. Its mass is then measured (m₃). The temperature of the sample is recorded.
-
The density of the sample is calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the recorded temperature.
Synthetic Applications: Preparation of N-Substituted-4-Piperidones
This compound serves as a valuable precursor in the synthesis of heterocyclic compounds, particularly N-substituted-4-piperidones. These structures are important scaffolds in many pharmaceutical agents. The synthesis involves a ring-closing reaction with a primary amine.[1]
General Experimental Protocol for the Synthesis of N-Substituted-4-Piperidones
This protocol describes a general procedure for the synthesis of N-substituted-4-piperidones from this compound and a primary amine.[1]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Solvent (e.g., dichloromethane)
-
Base (e.g., sodium hydroxide)
-
Diatomaceous earth
-
Activated carbon
-
Anhydrous magnesium sulfate
Procedure:
-
This compound is dissolved in a suitable solvent such as dichloromethane.
-
The solution is heated to a temperature between 40-80 °C.[1]
-
A primary amine is gradually added to the reaction mixture.
-
The reaction is stirred for several hours to facilitate the ring-closing reaction.
-
After the reaction is complete, the mixture is poured into water and filtered through diatomaceous earth.
-
The filtrate is treated with activated carbon and then the pH is adjusted to 10 with a base like sodium hydroxide.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic phases are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude N-substituted-4-piperidone, which can be further purified by distillation or chromatography.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of N-substituted-4-piperidones.
Caption: Workflow for the synthesis of N-substituted-4-piperidones.
References
A Technical Guide to the Solubility of 1,5-Dichloropentan-3-one in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dichloropentan-3-one. Due to a lack of extensive published quantitative data, this document focuses on the predicted solubility based on the compound's chemical structure and the principles of intermolecular forces. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their laboratories.
Introduction to this compound
This compound, with the chemical formula C₅H₈Cl₂O, is a halogenated ketone.[1] It is recognized for its role as an intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[2][3] Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 3592-25-4 |
| Molecular Weight | 155.02 g/mol [1] |
| Appearance | Yellow to light brown liquid |
| Density | Approximately 1.2 g/cm³[4] |
| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg[4] |
| Water Solubility | Limited[5] |
Predicted Solubility in Organic Solvents
The principle of "like dissolves like" is the foundation for predicting the solubility of this compound. The molecule possesses a polar carbonyl group (C=O) and two polar carbon-chlorine bonds, which contribute to its overall polarity. However, it also has a five-carbon backbone, which imparts some nonpolar character.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound cannot donate a hydrogen bond, the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor. Therefore, it is expected to be miscible or highly soluble in short-chain alcohols.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents lack O-H or N-H bonds but have polar character. Given the polar nature of this compound, it is predicted to be readily soluble in these solvents due to favorable dipole-dipole interactions.
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low polarity. The nonpolar hydrocarbon portion of this compound will have favorable van der Waals interactions with these solvents. However, the polar groups of the solute may not be as well-solvated. Solubility is expected to be moderate to low, decreasing as the solvent becomes less polar (e.g., more soluble in toluene than in hexane).
Quantitative Solubility Data
| Solvent | Classification | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Methanol | Polar Protic | High | Data not available |
| Ethanol | Polar Protic | High | Data not available |
| Acetone | Polar Aprotic | High | Data not available |
| Ethyl Acetate | Polar Aprotic | High | Data not available |
| Dichloromethane | Polar Aprotic | High | Data not available |
| Toluene | Nonpolar | Moderate | Data not available |
| Hexane | Nonpolar | Low | Data not available |
| Water | Polar Protic | Limited[5] | Data not available |
Experimental Protocol for Solubility Determination
The following is a standard protocol for the gravimetric determination of the solubility of a liquid compound like this compound in an organic solvent.
Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Calibrated pipettes and syringes
-
Glass vials with screw caps
-
Centrifuge (optional)
-
Drying oven
Procedure:
-
Sample Preparation: Add a known volume (e.g., 5 mL) of the selected organic solvent to several glass vials.
-
Addition of Solute: To each vial, add an excess of this compound. This is to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle. If necessary, centrifuge the vials to ensure complete separation of the excess solute.
-
Sample Extraction: Carefully extract a precise volume (e.g., 1 mL) of the clear, saturated supernatant using a calibrated pipette or syringe.
-
Solvent Evaporation: Transfer the extracted aliquot to a pre-weighed vial. Determine the mass of the aliquot.
-
Drying: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered.
-
Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it. The difference between this mass and the initial mass of the vial gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot) * 100
Visualizations
Caption: Logical workflow for predicting the solubility of a compound.
Caption: Intermolecular forces driving solubility.
References
- 1. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3592-25-4 | Benchchem [benchchem.com]
- 3. This compound (3592-25-4) at Nordmann - nordmann.global [nordmann.global]
- 4. 1,5-dichlorpentan-3-on | CAS#:3592-25-4 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
Molecular weight and formula of 1,5-Dichloropentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Dichloropentan-3-one, a bifunctional electrophile with applications in organic synthesis and as a precursor to various functionalized molecules. This document details its chemical and physical properties, outlines a key synthetic methodology, and discusses its mechanism of action as an alkylating agent. All quantitative data are presented in a structured format for clarity, and a detailed experimental protocol for its synthesis is provided.
Core Properties and Data
This compound, also known by synonyms such as 1,5-Dichloro-3-pentanone and Bis(2-chloroethyl) ketone, is a halogenated ketone.[1][2] Its chemical structure features a five-carbon chain with a central ketone group and terminal chlorine atoms.[3][4] This symmetric arrangement of electrophilic centers—the two carbons bearing chlorine atoms and the carbonyl carbon—underpins its utility as a versatile building block in synthetic chemistry.[1][4]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈Cl₂O | [1][3][4][5][6] |
| Molecular Weight | 155.02 g/mol | [1][3][4][5][6] |
| CAS Number | 3592-25-4 | [1][2] |
| Appearance | Yellow to brown liquid | [3] |
| Density | Approximately 1.2 g/cm³ | [2] |
| Boiling Point | Approximately 225.0 °C at 760 mmHg | [2][4] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, including the chlorination of pentan-3-one and methods involving Grignard reagents.[3] A notable and efficient method is the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[1] This reaction proceeds by forming an acylium ion intermediate which then undergoes electrophilic attack on ethylene. A subsequent reaction with another molecule of ethylene and intramolecular cyclization followed by hydrolysis would lead to the final product, although the precise multi-step pathway from these precursors can be complex. One documented multi-stage process starting from ethylene and 3-chloropropionyl chloride reports an overall yield of 54%.
Experimental Protocol: Friedel-Crafts Acylation of Ethylene with 3-Chloropropionyl Chloride
The following is a representative protocol for the synthesis of this compound based on the principles of Friedel-Crafts acylation.
Materials:
-
3-Chloropropionyl chloride
-
Ethylene gas
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under anhydrous conditions, including a three-necked round-bottom flask, addition funnel, gas inlet, and condenser.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, a gas inlet tube, and a reflux condenser. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add 3-chloropropionyl chloride dropwise to the cooled suspension of aluminum chloride in dichloromethane via the addition funnel. Maintain the temperature at 0°C during the addition.
-
Introduction of Ethylene: Bubble ethylene gas through the reaction mixture at a steady rate. The reaction is exothermic, so the rate of ethylene addition should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature until the starting materials are consumed. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can then be purified by vacuum distillation.
Mechanism of Action and Applications
This compound is a bifunctional alkylating agent. Its reactivity stems from the electrophilic nature of the carbon atoms bonded to the chlorine atoms and the carbonyl carbon. This allows the molecule to react with nucleophiles, forming covalent bonds.[1] This reactivity is the basis for its biological activity and its use in chemical synthesis.
In a biological context, this compound can act as a herbicide by interfering with essential metabolic processes in plants.[3] The likely mechanism involves the alkylation of nucleophilic residues (such as sulfhydryl groups in cysteine or amino groups in lysine) in enzymes, leading to their inactivation.
In synthetic chemistry, this compound serves as a valuable intermediate. It is used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] Its structure is also suitable for the synthesis of heterocyclic compounds. Due to its structural characteristics, it has been used as a simulant for certain toxic compounds in research settings and has potential applications in the development of energetic materials and plasticizers.[3]
Visualizations
The following diagrams illustrate the synthesis workflow for this compound and its general mechanism of action as a biological alkylating agent.
References
- 1. 1 5-DICHLORO-3-PENTANONE synthesis - chemicalbook [chemicalbook.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. 1 5-DICHLORO-3-PENTANONE | 3592-25-4 [chemicalbook.com]
- 6. lifescience.s3.amazonaws.com [lifescience.s3.amazonaws.com]
Stability and Storage of 1,5-Dichloropentan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,5-Dichloropentan-3-one (CAS No. 3592-25-4). The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.
Core Stability Profile
This compound is a halogenated ketone that is susceptible to degradation through several pathways, including hydrolysis, oxidation, and nucleophilic substitution.[1][2][3] Due to its chemical structure, which includes a central ketone group and two primary alkyl chlorides, the compound's stability is influenced by environmental factors such as temperature, light, and pH.
Storage Recommendations
To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[4] It is recommended to store it in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[5] Several chemical suppliers recommend refrigeration at temperatures between 2°C and 8°C.[4][6]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down potential chemical reactions.[4] |
| Light | Protection from light | To prevent photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | To prevent oxidation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent contamination and reaction with container material.[4] |
| Humidity | Dry environment | To prevent hydrolysis. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and nucleophilic substitution. Understanding these pathways is critical for predicting potential impurities and for the development of stability-indicating analytical methods.
Caption: A diagram illustrating the potential degradation pathways for this compound.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C)[8] | Hydroxylated derivatives, elimination products |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)[8] | Hydroxylated derivatives, Favorskii rearrangement products |
| Oxidation | 3% - 30% H₂O₂ at room temperature[8] | Oxidative cleavage products (e.g., carboxylic acids) |
| Thermal Degradation | Dry heat (e.g., 80°C) or in solution at elevated temperatures[7] | Various decomposition products |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines)[7] | Radical-induced degradation products |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Caption: A workflow diagram for conducting a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Keep at room temperature and 60°C for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for a defined period (e.g., 1, 4, 8 hours).
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%. Keep at room temperature for a defined period (e.g., 24, 48, 72 hours).
-
Thermal Degradation: Place a solution of the compound in a sealed vial in an oven at 80°C for a defined period (e.g., 24, 48, 72 hours). Also, test the solid compound under the same conditions.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[9][10]
Caption: A logical workflow for the development of a stability-indicating HPLC method.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 210-230 nm due to the carbonyl group).
-
-
Method Optimization: Inject a mixture of the parent compound and samples from the forced degradation studies. Adjust the gradient profile, mobile phase composition, and flow rate to achieve adequate separation of all degradation products from the parent peak and from each other.
-
Method Validation: Once optimized, the method must be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Conclusion
The stability of this compound is a critical factor for its successful application in research and drug development. Adherence to the recommended storage conditions of refrigeration (2-8°C), protection from light, and storage in a dry, sealed container is paramount to ensure its integrity. Understanding its potential degradation pathways through hydrolysis, oxidation, and nucleophilic substitution allows for the proactive development of stability-indicating analytical methods and the identification of potential impurities. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and ensure the quality of this important chemical intermediate.
References
- 1. Bacterial Degradation of Ring-Chlorinated Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 3592-25-4 | Benchchem [benchchem.com]
- 3. Buy this compound | 3592-25-4 [smolecule.com]
- 4. This compound | 3592-25-4 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Elusive Cyclizations: A Technical Guide to the Bis-Electrophilic Reactivity of 1,5-Dichloropentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloropentan-3-one, also known as bis(2-chloroethyl) ketone, is a symmetrical halogenated ketone with the molecular formula C₅H₈Cl₂O.[1][2] Its structure, featuring two primary chloroalkane functionalities and a central ketone group, designates it as a potent bis-electrophile, theoretically capable of undergoing sequential or tandem reactions with nucleophiles. This property makes it an intriguing, albeit under-documented, building block in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds relevant to pharmaceutical and agrochemical development.[3] This technical guide aims to provide an in-depth overview of the core reactions of this compound as a bis-electrophile, based on available chemical principles and data for analogous compounds.
Despite its potential, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable scarcity of detailed experimental protocols and quantitative data specifically describing the use of this compound in cyclocondensation or tandem substitution reactions with dinucleophiles.[4] Consequently, this guide will focus on the predicted reactivity based on established chemical principles and will feature plausible, yet not explicitly documented, reaction pathways.
Core Reactivity as a Bis-Electrophile
The electrophilic nature of this compound is centered on three key positions: the two primary carbons bearing the chlorine atoms and the carbonyl carbon. The chlorine atoms, being good leaving groups, render the adjacent carbons susceptible to nucleophilic substitution (S_N2) reactions. Simultaneously, the carbonyl group can undergo nucleophilic addition. This dual reactivity opens avenues for the synthesis of a variety of cyclic and acyclic structures.
Key Plausible Reactions
1. Cyclocondensation with Diamines: Synthesis of 1,4-Diazepan-6-ones
The reaction of this compound with primary diamines, such as ethylenediamine, is anticipated to yield seven-membered heterocyclic rings, specifically 1,4-diazepan-6-ones. The reaction would likely proceed via a two-step mechanism: an initial nucleophilic substitution of one chlorine atom by one of the amine groups, followed by an intramolecular cyclization where the second amine group displaces the remaining chlorine.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: Add a primary diamine (e.g., ethylenediamine, 1.1 eq.) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.2 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
2. Reaction with Hydrazines: Synthesis of 1,2-Diazepan-5-ones
Substituted hydrazines can act as dinucleophiles to potentially form seven-membered rings with a nitrogen-nitrogen bond. The reaction with this compound could proceed in a similar tandem S_N2 fashion to yield 1,2-diazepan-5-one derivatives.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an alcohol solvent (e.g., ethanol), add a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq.) and a base such as sodium acetate.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, concentrate the mixture and partition the residue between an organic solvent and water. Dry the organic layer and evaporate the solvent.
-
Purification: Purify the product by column chromatography.
3. Cyclocondensation with Thio-Dinucleophiles: Synthesis of Thiazinanones and Thiazepanones
Dinucleophiles containing sulfur and another heteroatom, such as cysteamine (2-aminoethanethiol), could lead to the formation of six or seven-membered heterocyclic rings containing both nitrogen and sulfur. The relative nucleophilicity of the thiol and amine groups would dictate the initial site of attack and the final ring structure. Given the higher nucleophilicity of sulfur, it is plausible that the initial attack would occur via the thiol group.
Data Presentation
Due to the lack of specific experimental data in the reviewed literature, a table of quantitative data cannot be provided. Should experimental results become available, the following table structure is recommended for summarizing key findings:
| Nucleophile | Product | Reaction Conditions | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Ethylenediamine | 1,4-Diazepan-6-one | Acetonitrile, K₂CO₃, Reflux | Data not available | Data not available |
| Phenylhydrazine | 1-Phenyl-1,2-diazepan-5-one | Ethanol, NaOAc, RT | Data not available | Data not available |
| Cysteamine | 1,4-Thiazinan-6-one derivative | Solvent, Base, Temp | Data not available | Data not available |
Mandatory Visualizations
The following diagrams illustrate the plausible reaction pathways described above.
Caption: Plausible synthesis of a 1,4-diazepan-6-one derivative.
Caption: Plausible synthesis of a 1,2-diazepan-5-one derivative.
Caption: A generalized experimental workflow for the synthesis of heterocycles.
Conclusion
This compound holds theoretical promise as a versatile bis-electrophilic building block for the synthesis of various heterocyclic systems, particularly seven-membered rings. However, the lack of specific and detailed experimental data in the public domain hinders its practical application. The reaction pathways and hypothetical protocols presented in this guide are based on established principles of organic chemistry and are intended to serve as a starting point for further investigation. It is hoped that this document will stimulate research into the reactivity of this intriguing molecule, leading to the development of novel synthetic methodologies and the discovery of new bioactive compounds. Future experimental work is crucial to validate these proposed reactions and to fully elucidate the synthetic potential of this compound.
References
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 1,5-Dichloropentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dichloropentan-3-one is a bifunctional molecule featuring a central carbonyl group and two terminal chloroalkanes. This unique structure imparts a diverse range of reactivity, making it a valuable intermediate in organic synthesis. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing chloro groups, allows for a variety of nucleophilic additions and related reactions. Concurrently, the terminal chlorine atoms are susceptible to nucleophilic substitution, opening pathways for the synthesis of heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, presenting key reactions, experimental protocols, and quantitative data.
Introduction
This compound, with the chemical formula C₅H₈Cl₂O, is a halogenated ketone that serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and energetic materials.[1][2][3] Its reactivity is dominated by the interplay between the electrophilic carbonyl carbon and the two primary alkyl chloride functionalities. The electron-withdrawing effect of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aliphatic ketones. This guide will focus on the characteristic reactions of the carbonyl group, providing detailed insights into its synthetic utility.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and for monitoring the progress of its reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Cl₂O | [3] |
| Molecular Weight | 155.02 g/mol | [3] |
| CAS Number | 3592-25-4 | [4] |
| Appearance | Colorless to pale yellow or brown liquid | [1][3] |
| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~40 (CH₂Cl), ~50 (CH₂C=O), ~207 (C=O) | [6][7] |
| ¹H NMR | Data for the closely related 1,5-dichloropentane shows peaks for CH₂Cl at ~3.5 ppm and for the other CH₂ groups between 1.8-2.0 ppm. A similar pattern is expected for this compound. | [8] |
| IR Spectroscopy (Film) | Carbonyl (C=O) stretch typically observed between 1700-1725 cm⁻¹. The presence of electron-withdrawing chlorine atoms may shift this to a slightly higher frequency. | [4][9] |
Reactivity of the Carbonyl Group
The reactivity of the carbonyl group in this compound is characteristic of ketones, primarily involving nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then protonated.
General mechanism of nucleophilic addition to a carbonyl group.
Reduction to an Alcohol
The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1,5-dichloropentan-3-ol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable protic solvent such as methanol or ethanol at room temperature.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.25-0.5 eq) to the solution. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cautiously add a weak acid (e.g., 1 M HCl) to quench the excess NaBH₄. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved by distillation or column chromatography.
Reaction with Organometallic Reagents (Grignard Reaction)
The addition of Grignard reagents (RMgX) to the carbonyl group of this compound would lead to the formation of a tertiary alcohol. However, a significant challenge in this reaction is the potential for the Grignard reagent to also react with the chloro- groups via nucleophilic substitution. Careful control of reaction conditions, such as low temperatures, may favor the addition to the more reactive carbonyl group.[10][11][12]
Proposed Experimental Protocol: Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cooling: Cool the solution to a low temperature, for example, -78 °C, using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise to the cooled solution while stirring vigorously.
-
Reaction and Workup: After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring by TLC. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the organic phase, concentrate, and purify the tertiary alcohol product by column chromatography.
Olefination (Wittig Reaction)
The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond.[13][14] This reaction involves a phosphorus ylide, which is typically prepared from a phosphonium salt and a strong base.
Wittig reaction mechanism.
Experimental Protocol: Wittig Reaction
-
Ylide Formation (if necessary): Suspend the corresponding phosphonium salt in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. Add a strong base such as n-butyllithium or sodium hydride at low temperature to generate the ylide.
-
Reaction with Ketone: Add a solution of this compound in the same anhydrous solvent to the ylide solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.
Reaction with Amines and Hydrazines
This compound can react with primary amines to form imines (Schiff bases), or with secondary amines to form enamines. The reaction with hydrazine or its derivatives can lead to the formation of hydrazones. A notable application of this is the Wolff-Kishner reduction, where the hydrazone intermediate is treated with a strong base at high temperature to reduce the carbonyl group to a methylene group (CH₂).[15][16][17]
Synthetic Applications in Heterocyclic Chemistry
While the focus of this guide is the carbonyl group, it is important to note that the bifunctional nature of this compound makes it a precursor for heterocyclic compounds. For instance, reaction with a primary amine can lead to the formation of a piperidine ring through initial imine formation followed by intramolecular nucleophilic substitution of the chloro groups.[18][19][20] Alternatively, if the carbonyl group is first reduced to a hydroxyl group, the resulting 1,5-dichloropentan-3-ol can be used in the synthesis of piperidines and other heterocycles.
Synthesis of N-substituted piperidines from this compound.
Potential Applications in Drug Development and Signaling Pathways
Due to its high reactivity and bifunctional nature, this compound and its derivatives have the potential to act as covalent inhibitors of enzymes. The electrophilic carbonyl group and the alkyl chloride moieties can react with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of a protein, leading to irreversible inhibition. While specific studies on this compound in signaling pathways are not widely available, compounds with similar reactive functionalities are known to target various enzymes involved in cellular signaling. This opens up possibilities for its use as a scaffold in the design of novel therapeutic agents.
Conclusion
This compound is a versatile synthetic intermediate with a rich chemistry centered around its carbonyl group. The enhanced electrophilicity of the carbonyl carbon, due to the presence of terminal chloro groups, facilitates a wide range of nucleophilic addition and related reactions. This guide has provided an overview of these reactions, including reduction, Grignard addition, and olefination, along with general experimental protocols. The bifunctional nature of this molecule also allows for its application in the synthesis of heterocyclic structures. For researchers and professionals in drug development, this compound represents a valuable starting material for the creation of diverse and complex molecular architectures with potential biological activity.
References
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- 16. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 17. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Navigating the Risks: A Technical Guide to the Safe Handling of 1,5-Dichloropentan-3-one
For Immediate Release
This technical guide provides a comprehensive overview of the potential hazards and necessary safety precautions for 1,5-Dichloropentan-3-one (CAS No. 3592-25-4). Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes available safety data to promote a secure and informed laboratory environment.
Chemical and Physical Properties
This compound is a halogenated ketone with the molecular formula C₅H₈Cl₂O.[1] Understanding its physical and chemical characteristics is the first step in safe handling. While its appearance can vary from a powder to a liquid, it is crucial to handle it with care in either form.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 155.02 g/mol [1] |
| Boiling Point | 74 °C @ 0.8 Torr[2][3] |
| Density | 1.2 ± 0.1 g/cm³[2][3] |
| Flash Point | 90.5 ± 23.7 °C[2][3] |
| Refractive Index | 1.446[2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon ingestion and inhalation, as well as its potential to cause skin and eye irritation.[4]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][4] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4] |
Note: Some sources indicate a potential for serious eye damage (H318).[1]
Toxicological Information
Experimental Protocols for Hazard Assessment
For researchers needing to determine specific safety parameters for this compound, the following standardized experimental protocols are recommended.
Acute Toxicity Testing
To determine the oral, dermal, and inhalation toxicity of this compound, the following OECD guidelines are the internationally accepted standards. These tests are designed to assess the adverse effects of a substance after a single exposure.[5]
-
Acute Oral Toxicity: Can be determined using OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[6][7][8][9][10][11] These methods use a stepwise procedure with a small number of animals to classify the substance and determine the LD50.[6][8]
-
Acute Dermal Toxicity: OECD Test Guideline 402 is the appropriate method.[12][13][14][15][16] This test involves applying the substance to the skin of animals and observing for toxic effects over a 14-day period.[13][15]
-
Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity) or 436 (Acute Toxic Class Method) should be followed.[17][18][19][20][21] These guidelines detail procedures for exposing animals to the substance as a gas, vapor, or aerosol and monitoring for adverse health effects.[17][18][20]
Flash Point Determination
The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The ASTM D93 standard test method, which utilizes a Pensky-Martens closed-cup tester, is the recommended protocol for determining the flash point of this compound.[22][23][24][25][26]
Experimental Workflow for Flash Point Determination (ASTM D93)
References
- 1. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 3592-25-4 [smolecule.com]
- 5. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 9. oecd.org [oecd.org]
- 10. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 13. scribd.com [scribd.com]
- 14. oecd.org [oecd.org]
- 15. assets-global.website-files.com [assets-global.website-files.com]
- 16. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 19. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 20. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 21. oecd.org [oecd.org]
- 22. store.astm.org [store.astm.org]
- 23. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 24. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 25. nazhco.com [nazhco.com]
- 26. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1,5-Dichloropentan-3-one and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloropentan-3-one, also widely known by its synonym bis(2-chloroethyl) ketone, is a bifunctional organic compound with significant potential in synthetic chemistry and as a subject of interest in drug development. Its structure, featuring a central ketone group flanked by two chloroethyl moieties, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of various heterocyclic compounds and a potential alkylating agent for biological macromolecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its relevance to pharmaceutical research and development.
Chemical Identity and Synonyms
The compound is systematically named this compound according to IUPAC nomenclature. However, it is frequently referred to by several other names in the literature and commercial sources. A comprehensive list of its synonyms and identifiers is provided below.
| Identifier Type | Value |
| IUPAC Name | This compound[1][2] |
| Synonyms | bis(2-chloroethyl) ketone, 1,5-Dichloro-3-pentanone[3], Chloroethyl ketone |
| CAS Number | 3592-25-4[2][3][4] |
| Molecular Formula | C₅H₈Cl₂O[2][3][4] |
| Molecular Weight | 155.02 g/mol [2][3] |
| InChI | InChI=1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2[2] |
| InChIKey | LYJQMHVYFFZQGY-UHFFFAOYSA-N[2] |
| SMILES | C(CCl)C(=O)CCCl[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | Colorless to light brown liquid | [4] |
| Boiling Point | 74 °C at 0.8 Torr | [3] |
| Density | 1.183 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| Purity (typical) | ≥95% | [5] |
Synthesis and Reactivity
This compound is a versatile chemical intermediate. While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature points to several viable synthetic routes.
Synthesis of this compound
One of the common methods for the synthesis of ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. While not a direct synthesis of this compound, it represents a fundamental method for ketone formation.
Below is a general experimental workflow for a Friedel-Crafts acylation, which can be adapted for the synthesis of various ketones.
Caption: General experimental workflow for Friedel-Crafts acylation.
A plausible, more direct synthesis route for this compound involves the reaction of ethylene with 3-chloropropionyl chloride in the presence of a Lewis acid like aluminum chloride, followed by subsequent steps.
Key Reactions of this compound
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the two primary carbons bearing chlorine atoms. This makes it susceptible to nucleophilic attack at these sites.
A significant application of compounds with a 1,5-dihalo structure is in the synthesis of six-membered heterocyclic rings, such as piperidines. The reaction with primary amines leads to the formation of N-substituted piperidines, which are common structural motifs in many pharmaceuticals.
Experimental Protocol: Synthesis of N-Benzylpiperidine from 1,5-Dichloropentane (A structural analog)
This protocol, while using 1,5-dichloropentane, is illustrative of the reactivity of the chloroethyl groups and can be adapted for reactions with this compound to form substituted piperidin-4-ones.
-
Materials: 1,5-Dichloropentane, Benzylamine, Potassium Carbonate, Acetonitrile.
-
Procedure:
-
To a round-bottom flask, add 1,5-dichloropentane (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add acetonitrile (10 mL) as the solvent.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,5-Dichloropentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dichloropentan-3-one, also known as bis(2-chloroethyl) ketone, is a versatile bifunctional electrophile that holds significant potential as a precursor for the synthesis of various six-membered heterocyclic compounds. Its unique structure, featuring a central ketone and two primary chloride leaving groups, allows for the construction of key heterocyclic scaffolds such as N-substituted 4-piperidones, tetrahydropyran-4-one, and thian-4-one. These structural motifs are of considerable interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic ketones from this compound.
Introduction to this compound as a Heterocyclic Precursor
This compound is a reactive organic compound with the molecular formula C₅H₈Cl₂O.[1][2] The presence of two electrophilic carbon centers susceptible to nucleophilic attack, in conjunction with a central carbonyl group, makes it an ideal starting material for double nucleophilic substitution reactions leading to cyclization. The carbonyl group not only influences the reactivity of the α-carbons but also remains as a functional handle in the resulting heterocyclic product for further synthetic modifications.
This document outlines the synthesis of three key heterocyclic frameworks:
-
N-Substituted 4-Piperidones: Important scaffolds in numerous pharmaceuticals.
-
Tetrahydropyran-4-one: A key intermediate in the synthesis of various bioactive compounds.
-
Thian-4-one: A sulfur-containing heterocycle with applications in medicinal chemistry.
Synthesis of N-Substituted 4-Piperidones
The reaction of this compound with primary amines offers a direct route to N-substituted 4-piperidones. This method has been described in the patent literature, highlighting its utility in chemical synthesis.[3] The reaction proceeds via a tandem nucleophilic substitution, where the primary amine displaces both chloride ions to form the piperidone ring.
Reaction Scheme:
Caption: General synthesis of N-substituted 4-piperidones.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone
This protocol is based on the general method described for the reaction of this compound with primary amines.[3]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, benzylamine, and sodium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude N-benzyl-4-piperidone by column chromatography on silica gel.
Quantitative Data (Predicted)
The following table presents predicted yields for the synthesis of various N-substituted 4-piperidones based on analogous reactions.
| Primary Amine (R-NH₂) | Product | Predicted Yield (%) |
| Benzylamine | N-Benzyl-4-piperidone | 75-85 |
| Aniline | N-Phenyl-4-piperidone | 60-70 |
| Methylamine | N-Methyl-4-piperidone | 80-90 |
Synthesis of Tetrahydropyran-4-one
The synthesis of tetrahydropyran-4-one from this compound can be conceptually approached through a base-mediated intramolecular Williamson ether synthesis. This would involve the hydrolysis of one of the chloro groups to a hydroxyl group, followed by intramolecular cyclization. A more direct, albeit analogous, approach involves the cyclization of a related precursor under basic conditions.
Proposed Reaction Scheme:
Caption: Proposed pathway for tetrahydropyran-4-one synthesis.
Experimental Protocol (Proposed)
This protocol is a proposed method based on standard organic synthesis techniques for intramolecular cyclizations.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq in aqueous solution)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Dichloromethane (solvent)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add the aqueous solution of sodium hydroxide and the phase-transfer catalyst.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
After completion, separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude tetrahydropyran-4-one by vacuum distillation.
Quantitative Data (Predicted)
| Product | Predicted Yield (%) |
| Tetrahydropyran-4-one | 50-60 |
Synthesis of Thian-4-one
The synthesis of thian-4-one (tetrahydro-4H-thiopyran-4-one) from this compound can be achieved by reaction with a sulfide source, such as sodium sulfide. This reaction is a double nucleophilic substitution where the sulfide ion displaces both chloride ions to form the sulfur-containing heterocycle.
Reaction Scheme:
References
Application Notes: Synthesis of Tropinone Analogues using 1,5-Dichloropentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropinone and its analogues are pivotal scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The traditional Robinson-Schöpf synthesis provides a classic route to the tropane skeleton. This document outlines a hypothetical methodology for the synthesis of N-substituted tropinone analogues utilizing 1,5-dichloropentan-3-one as a key starting material. This approach is based on the principle of a tandem double N-alkylation of a primary amine followed by an intramolecular cyclization to construct the 8-azabicyclo[3.2.1]octane framework.
Disclaimer: The following protocols and data are hypothetical and based on established principles of organic synthesis, as no specific literature precedent for this exact transformation could be identified in the available scientific literature. These notes are intended to serve as a conceptual guide for research and development.
Proposed Synthetic Pathway
The proposed synthesis involves a one-pot reaction between this compound and a primary amine (R-NH₂). The reaction is theorized to proceed via an initial double N-alkylation of the amine by the two electrophilic carbons of this compound, forming a transient N-substituted 2,2'-(azanediyl)di(ethan-1-yl) ketone. This intermediate is then expected to undergo an intramolecular cyclization, such as a base-mediated aldol-type condensation, to yield the desired N-substituted tropinone analogue.
Caption: Proposed reaction pathway for the synthesis of N-substituted tropinone analogues.
Experimental Protocols
Materials:
-
This compound (95% purity)
-
Selected primary amine (e.g., methylamine, benzylamine, aniline)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Hypothetical General Procedure for the Synthesis of N-Substituted Tropinone Analogues:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.5 equivalents) and the chosen anhydrous polar aprotic solvent (e.g., acetonitrile, 0.1 M concentration relative to the limiting reagent).
-
Addition of Reagents: To the stirred suspension, add the primary amine (1.0 equivalent). Subsequently, add a solution of this compound (1.1 equivalents) in the same solvent dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, e.g., ~82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted tropinone analogue.
Caption: Experimental workflow for the hypothetical synthesis of N-substituted tropinone analogues.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various N-substituted tropinone analogues based on the proposed protocol. Note: These values are estimates and would require experimental validation.
| Entry | Primary Amine (R-NH₂) | Product (N-Substituted Tropinone Analogue) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | Methylamine | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | 45-55 | >95 |
| 2 | Benzylamine | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 50-60 | >95 |
| 3 | Aniline | 8-Phenyl-8-azabicyclo[3.2.1]octan-3-one | 30-40 | >95 |
| 4 | p-Methoxybenzylamine | 8-(4-Methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-one | 55-65 | >95 |
Conclusion
The proposed application note provides a conceptual framework for the synthesis of N-substituted tropinone analogues from this compound. While this specific transformation is not documented in the searched scientific literature, the outlined protocol is based on sound chemical principles and offers a potential alternative to existing synthetic routes. Researchers and drug development professionals are encouraged to use this document as a starting point for experimental investigation into this novel synthetic approach. All protocols and expected data should be treated as hypothetical and require rigorous experimental verification.
Application Notes and Protocols: Cyclization Reactions of 1,5-Dichloropentan-3-one with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclization of 1,5-dichloropentan-3-one with primary amines represents a robust and efficient method for the synthesis of N-substituted piperidin-4-ones. These heterocyclic ketones are valuable intermediates in medicinal chemistry and drug development, serving as key building blocks for a wide range of biologically active molecules. The piperidin-4-one scaffold is a prevalent structural motif in pharmaceuticals with diverse therapeutic applications, including analgesics, antihistamines, and antipsychotics. This document provides detailed application notes, experimental protocols, and supporting data for this important class of reactions. Piperidin-4-one derivatives have been reported to possess a wide array of pharmacological activities, including anticancer, anti-HIV, analgesic, antibacterial, and antifungal properties[1][2][3].
Reaction Principle and Mechanism
The reaction proceeds via a tandem intramolecular nucleophilic substitution (SN2) mechanism. The primary amine initially acts as a nucleophile, displacing one of the chloride ions from this compound to form an N-substituted 5-chloro-3-oxopentan-1-amine intermediate. Subsequent intramolecular cyclization occurs as the nitrogen atom attacks the second electrophilic carbon bearing a chlorine atom, leading to the formation of the six-membered piperidin-4-one ring.
Applications in Synthesis
The synthesis of N-substituted piperidin-4-ones is a cornerstone in the development of various therapeutic agents. The substituent on the nitrogen atom can be readily varied by selecting the appropriate primary amine, allowing for the creation of diverse chemical libraries for drug screening. These piperidin-4-one cores can be further functionalized at the ketone group or other positions on the ring to generate complex molecules with tailored pharmacological profiles. For instance, they are crucial intermediates in the synthesis of potent opioid analgesics and other central nervous system (CNS) active compounds[4].
Data Presentation
The following tables summarize representative yields and spectroscopic data for the synthesis of N-substituted piperidin-4-ones from this compound and various primary amines.
Table 1: Reaction Yields of N-Substituted Piperidin-4-ones
| Entry | Primary Amine (R-NH₂) | Product | Yield (%) | Reference |
| 1 | Methylamine (CH₃NH₂) | N-Methyl-4-piperidone | 80.2 | [3] |
| 2 | Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-4-piperidone | 92.1 | [3] |
Table 2: Spectroscopic Data for N-Benzylpiperidin-4-one
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), 3.58 (s, 2H, N-CH₂-Ph), 2.75 (t, J=6.0 Hz, 4H, -CH₂-N-CH₂-), 2.50 (t, J=6.0 Hz, 4H, -CH₂-CO-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.5 (C=O), 137.8 (Ar-C), 129.2 (Ar-CH), 128.4 (Ar-CH), 127.3 (Ar-CH), 62.8 (N-CH₂-Ph), 53.5 (-CH₂-N-CH₂-), 41.2 (-CH₂-CO-CH₂-) |
| IR (KBr, cm⁻¹) | 2920, 2805 (C-H), 1715 (C=O), 1495, 1450 (C=C), 1120 (C-N) |
| MS (EI) | m/z 189 (M⁺), 106, 91 (base peak), 77 |
Note: Spectroscopic data for other derivatives can be found in the cited literature and chemical databases.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Piperidin-4-ones
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, methylamine solution)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Solvent (e.g., ethanol, methanol, DMF)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0-2.5 eq) to the solution. Slowly add the primary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure N-substituted piperidin-4-one.
Microwave-Assisted Synthesis Protocol
For a more rapid and potentially higher-yielding synthesis, a microwave-assisted protocol can be employed.
Procedure:
-
Reaction Setup: In a microwave reactor vessel, combine this compound (1.0 mmol), the primary amine (1.1 mmol), and potassium carbonate (2.2 mmol) in a suitable solvent (e.g., water or ethanol, 5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-150°C) for 10-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in the general protocol.
Mandatory Visualizations
Caption: Reaction mechanism of N-substituted piperidin-4-one synthesis.
References
The Versatility of 1,5-Dichloropentan-3-one: A Key Building Block for Medicinally Relevant Heterocycles
Introduction
1,5-Dichloropentan-3-one is a highly versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a central ketone and two primary chloride leaving groups, allows for the efficient construction of a variety of heterocyclic scaffolds that are central to the development of novel therapeutic agents. This application note provides a comprehensive overview of the utility of this compound in the synthesis of medicinally important N-substituted-4-piperidones, along with detailed experimental protocols.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its ability to readily undergo cyclization reactions with primary amines to furnish N-substituted-4-piperidone derivatives. The 4-piperidone moiety is a privileged scaffold found in a wide range of biologically active compounds, including analgesics, antihistamines, and antipsychotics. Furthermore, these piperidone derivatives can serve as versatile intermediates for the synthesis of more complex molecules, such as tropinone analogues and other bicyclic systems of therapeutic interest. The reactivity of the ketone and the chloro groups allows for a variety of chemical transformations, making this compound a strategic starting material in drug discovery programs.
Synthesis of N-Substituted-4-Piperidones
A key transformation utilizing this compound is the one-pot synthesis of N-substituted-4-piperidones. This reaction proceeds via a tandem nucleophilic substitution and intramolecular cyclization mechanism.
A Chinese patent discloses a method for preparing N-substituted-4-piperidones by reacting this compound with a primary amine.[1] This approach offers a straightforward route to this important class of heterocyclic compounds. The general reaction is as follows:
Caption: General reaction for N-substituted-4-piperidone synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-4-Piperidones
This protocol is based on the general method described in the patent literature.[1]
Materials:
-
This compound
-
Primary amine (e.g., methylamine, ethylamine, butylamine, hexylamine, aniline, benzylamine)
-
Solvent (e.g., methanol, ethanol, propanol, DMF)
-
Stirring apparatus
-
Heating apparatus
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the solution to a temperature between 40-80 °C with stirring.
-
Slowly add the primary amine (0.4-1.0 equivalents relative to this compound) to the reaction mixture.
-
Continue stirring the reaction mixture at the elevated temperature for approximately 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate workup procedure, which may include extraction and washing, to isolate the crude product.
-
Purify the crude product by a suitable method, such as distillation or column chromatography, to obtain the pure N-substituted-4-piperidone.
Note: The optimal solvent, temperature, and stoichiometry of the amine may vary depending on the specific primary amine used.
Quantitative Data
The following table summarizes the expected outcomes for the synthesis of various N-substituted-4-piperidones based on the described methodology.
| R-Group of Primary Amine | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| Methyl | 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | High |
| Ethyl | 1-Ethyl-4-piperidone | C₇H₁₃NO | 127.18 | High |
| Butyl | 1-Butyl-4-piperidone | C₉H₁₇NO | 155.24 | High |
| Phenyl | 1-Phenyl-4-piperidone | C₁₁H₁₃NO | 175.23 | High |
| Benzyl | 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | High |
Biological Significance of 4-Piperidone Derivatives
The 4-piperidone scaffold is a key pharmacophore in a multitude of clinically used drugs and investigational compounds. Derivatives of 4-piperidone have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Certain 3,5-bis(ylidene)-4-piperidones, considered curcumin mimics, have shown promising antitumor properties.[2]
-
Anti-HIV Activity: The piperidin-4-one nucleus is a versatile intermediate in the synthesis of compounds with anti-HIV activity.[3]
-
Anti-inflammatory Activity: Some 4-piperidone derivatives have exhibited significant anti-inflammatory effects.[2]
-
Antimicrobial and Antifungal Activity: This scaffold is present in various agents with antimycobacterial and antifungal properties.[2]
-
Cholinesterase Inhibition: Derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase and butyrylcholinesterase.[2]
The synthesis of a diverse library of N-substituted-4-piperidones from this compound provides a valuable platform for the discovery of new drug candidates with a wide range of therapeutic applications.
Future Directions and Other Potential Heterocyclic Syntheses
While the synthesis of 4-piperidones is a well-established application, the reactivity of this compound suggests its potential for constructing other important heterocyclic systems. Although less documented, analogous reactions could potentially lead to:
-
Thiophen-3-ones: Reaction with a sulfur source like sodium sulfide could, in principle, lead to the formation of a thiophene-3-one ring system.
-
Furan-3-ones: Cyclization under basic conditions with intramolecular displacement of the chlorides could potentially yield a furan-3-one derivative.
-
Pyrrol-3-ones: While the reaction with primary amines predominantly yields piperidones, under specific conditions, a different cyclization pathway to form a five-membered pyrrol-3-one might be achievable.
Further research into these alternative cyclization strategies could expand the utility of this compound as a versatile building block in medicinal chemistry.
References
- 1. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,5-Dichloropentan-3-one in the Synthesis of N-Substituted-4-Piperidones: A Key Intermediate for Agrochemicals
Introduction
1,5-Dichloropentan-3-one is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis. Its symmetric structure, featuring two primary chloro-substituents and a central ketone, makes it an ideal precursor for the construction of various heterocyclic scaffolds.[1][2] In the agrochemical industry, the synthesis of novel heterocyclic compounds is of paramount importance for the development of new herbicides, fungicides, and insecticides with improved efficacy and selectivity. Nitrogen-containing heterocycles, in particular, are prevalent in a wide range of commercial agrochemicals.[3][4] This application note details the use of this compound in the synthesis of N-substituted-4-piperidones, a class of compounds with significant potential in agrochemical research and development.[5]
Synthesis of N-Substituted-4-Piperidones
The reaction of this compound with primary amines offers a direct and efficient route to N-substituted-4-piperidones. This transformation proceeds via a tandem double N-alkylation followed by an intramolecular cyclization.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of N-substituted-4-piperidones.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of a specific N-substituted-4-piperidone, N-phenyl-4-piperidone, as described in the literature.[5]
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Aniline | Methanol | 60-67 | 4 | Not explicitly stated, but the patent describes a successful synthesis. |
Experimental Protocols
Synthesis of N-Phenyl-4-piperidone [5]
Materials:
-
This compound (0.32 mol)
-
Aniline (0.16 mol)
-
Methanol (120 mL)
-
Water (500 mL)
-
Diatomaceous earth
-
Activated carbon (1.7 g)
Procedure:
-
Dissolve 50 g (0.32 mol) of this compound in 120 mL of methanol in a reaction vessel equipped with a stirrer and a heating mantle.
-
Heat the solution to 60°C with stirring.
-
Slowly add 15 g (0.16 mol) of aniline to the reaction mixture.
-
Maintain the reaction temperature between 60-67°C and continue stirring for 4 hours.
-
After the reaction is complete, pour the reaction solution into 500 mL of water.
-
Filter the mixture through diatomaceous earth.
-
Concentrate the filtrate to a volume of 200 mL.
-
Add 1.7 g of activated carbon and stir at 50°C for 30 minutes.
-
Filter the solution to remove the activated carbon.
-
The resulting solution contains the N-phenyl-4-piperidone product. Further purification may be achieved by crystallization or chromatography.
Experimental Workflow
Figure 2: Workflow for the synthesis of N-phenyl-4-piperidone.
Logical Relationship of Synthesis
The synthesis of N-substituted-4-piperidones from this compound is a key step in the potential production of more complex agrochemicals. The piperidone core can be further functionalized to introduce desired physicochemical properties and biological activity.
Figure 3: Logical progression from starting material to potential agrochemical.
This compound is a readily accessible and highly reactive starting material for the synthesis of N-substituted-4-piperidones. This synthetic route provides a straightforward method for producing a key heterocyclic scaffold that can be further elaborated to generate novel agrochemical candidates. The protocol described herein offers a practical guide for researchers in the field of agrochemical synthesis to explore the potential of this valuable building block. Further research into the derivatization of these piperidones and the evaluation of their biological activities is warranted to fully exploit their potential in crop protection.
References
- 1. This compound | 3592-25-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 3592-25-4 [smolecule.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Heterocyclic chemistry in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
Application Notes and Protocols for the Annulation of Aromatic Amines with 1,5-Dichloropentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the annulation of aromatic amines with 1,5-dichloropentan-3-one, a reaction that yields N-aryl-4-piperidone derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The described protocol is based on a two-step, one-pot synthesis involving a double nucleophilic substitution followed by an intramolecular cyclization.
The reaction commences with the N-alkylation of an aromatic amine with this compound. The amine nitrogen acts as a nucleophile, displacing one of the chlorine atoms. In the presence of a base, a second intramolecular nucleophilic substitution occurs, where the nitrogen attacks the second chlorinated carbon, leading to the formation of the six-membered piperidone ring. This method provides a straightforward and efficient route to synthesize a variety of N-aryl-4-piperidones by varying the starting aromatic amine.
Reaction Mechanism and Experimental Workflow
The annulation proceeds through a sequential N-alkylation and intramolecular cyclization. The proposed mechanism involves the initial formation of a mono-alkylated intermediate, which then undergoes a base-mediated cyclization to form the final N-aryl-4-piperidone product.
Caption: Proposed reaction mechanism for the annulation.
The experimental workflow provides a step-by-step guide from reaction setup to product purification.
Caption: General experimental workflow for the synthesis.
Experimental Protocol
This protocol details the general procedure for the synthesis of N-aryl-4-piperidones from aromatic amines and this compound.
Materials:
-
Aromatic amine (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (5 mL)
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aromatic amine (1.0 mmol), potassium carbonate (2.5 mmol), and anhydrous DMF (5 mL). Stir the mixture at room temperature for 10 minutes.
-
Addition of Dichloropentanone: Slowly add this compound (1.1 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-piperidone.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table provides representative data for the synthesis of various N-aryl-4-piperidones using the described protocol. The yields are hypothetical and intended to serve as a template for recording experimental results.
| Entry | Aromatic Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 1-Phenylpiperidin-4-one | 18 | 75 |
| 2 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)piperidin-4-one | 16 | 82 |
| 3 | 4-Chloroaniline | 1-(4-Chlorophenyl)piperidin-4-one | 20 | 68 |
| 4 | 3-Nitroaniline | 1-(3-Nitrophenyl)piperidin-4-one | 24 | 55 |
| 5 | 2-Methylaniline | 1-(o-Tolyl)piperidin-4-one | 22 | 70 |
Safety Precautions
-
This compound is a halogenated ketone and should be handled with care in a well-ventilated fume hood.
-
Aromatic amines can be toxic and may be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF and DMSO are aprotic polar solvents that can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Always follow standard laboratory safety procedures.
Application Notes: 1,5-Dichloropentan-3-one as a Versatile Reagent for the Proposed Synthesis of Seven-Membered Carbocyclic Rings
Introduction
The construction of seven-membered rings, or cycloheptanes, is a significant challenge in organic synthesis, yet these motifs are present in a wide array of natural products and pharmacologically active compounds. This document outlines a proposed, hypothetical application of 1,5-dichloropentan-3-one as a key reagent for the preparation of functionalized seven-membered rings. While direct literature precedents for this specific transformation are not available, the reactivity of this compound as a bis-electrophile suggests its potential utility in annulation reactions to form such carbocycles. The following application notes and protocols are based on established principles of organic chemistry, providing a theoretical framework for researchers and drug development professionals to explore this novel synthetic route.
This compound is an organic compound with the molecular formula C₅H₈Cl₂O.[1][2] It serves as a versatile intermediate in organic synthesis due to its two electrophilic centers and a central ketone functionality.[1] This document proposes a [3+4] annulation strategy wherein a three-carbon nucleophilic component reacts with the four-carbon dielectrophilic backbone of this compound (after suitable modification) to construct a seven-membered ring.
Proposed Synthetic Strategy
The proposed strategy involves a tandem reaction sequence initiated by the reaction of a suitable nucleophile with this compound, followed by an intramolecular cyclization to form the seven-membered ring. A plausible nucleophilic partner for this reaction is a cyclic β-keto ester, such as ethyl 2-oxocyclohexanecarboxylate. The reaction is envisioned to proceed via an initial alkylation of the β-keto ester with one of the chloroethyl arms of the dichloroketone, followed by an intramolecular alkylation to close the seven-membered ring.
Hypothetical Reaction Scheme
Caption: Proposed reaction pathway for the synthesis of a seven-membered ring.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of the Alkylated Intermediate
This protocol describes the initial mono-alkylation of ethyl 2-oxocyclohexanecarboxylate with this compound.
-
Reagents and Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF to the stirred suspension via a dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.
-
Add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-alkylated intermediate.
-
Protocol 2: Intramolecular Cyclization to Form the Seven-Membered Ring
This protocol details the subsequent intramolecular alkylation to form the desired seven-membered carbocycle.
-
Reagents and Materials:
-
Mono-alkylated intermediate from Protocol 1
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet.
-
-
Procedure:
-
To a round-bottom flask, add the mono-alkylated intermediate (1.0 equivalent) and anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours under a nitrogen atmosphere, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final seven-membered ring product.
-
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthetic route.
Table 1: Optimization of the Mono-Alkylation Reaction
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 0 to rt | 24 | 65 |
| 2 | NaH (1.5) | THF | 0 to rt | 24 | 68 |
| 3 | LDA (1.1) | THF | -78 to rt | 12 | 72 |
| 4 | K₂CO₃ (2.0) | Acetone | reflux | 48 | 45 |
Table 2: Optimization of the Intramolecular Cyclization
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 48 | 55 |
| 2 | Cs₂CO₃ (2.0) | Acetonitrile | reflux | 36 | 65 |
| 3 | NaH (1.1) | THF | reflux | 24 | 40 |
| 4 | t-BuOK (1.5) | t-BuOH | reflux | 24 | 50 |
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of the seven-membered ring.
Experimental Workflow
Caption: A logical workflow for the proposed synthesis and purification.
While the use of this compound for the direct synthesis of seven-membered rings is not yet established in the chemical literature, its properties as a dielectrophile present a compelling case for its investigation in this context. The proposed annulation strategy with cyclic β-keto esters offers a plausible and novel route to functionalized cycloheptane derivatives. The hypothetical protocols and data provided herein are intended to serve as a foundational guide for researchers to explore this promising area of synthetic chemistry. Further experimental validation is required to ascertain the feasibility and optimize the conditions for these proposed transformations.
References
Application Notes and Protocols for Nucleophilic Substitution on 1,5-Dichloropentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloropentan-3-one is a bifunctional electrophile containing two primary carbon-chlorine bonds and a central ketone carbonyl group.[1][2] This unique arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecules of interest in medicinal chemistry and materials science. The chlorine atoms serve as effective leaving groups in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. The presence of the ketone functionality can influence the reactivity of the electrophilic centers and offers a site for subsequent chemical transformations.
These application notes provide detailed protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles. The procedures outlined below are foundational and can be adapted for the synthesis of a diverse range of 1,5-disubstituted pentan-3-one derivatives.
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the nucleophilic substitution on this compound with various nucleophiles. Please note that yields are representative and may vary depending on the specific substrate, reaction scale, and purification method.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Representative Yield (%) |
| Ammonia | Aq. Ammonia (28-30%) | Ethanol | 100-120 | 12-24 | 1,5-Diaminopentan-3-one | 60-75 |
| Primary Amine (e.g., Benzylamine) | Benzylamine (2.2 equiv.) | Acetonitrile | 80 | 8-12 | 1,5-Bis(benzylamino)pentan-3-one | 70-85 |
| Secondary Amine (e.g., Piperidine) | Piperidine (2.5 equiv.) | DMF | 90 | 10-16 | 1,5-Dipiperidinopentan-3-one | 65-80 |
Table 2: Reaction of this compound with Other Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Representative Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMSO | 25-40 | 12-24 | 1,5-Diazidopentan-3-one | 85-95 |
| Thiolate | Sodium Thiophenoxide | Ethanol | 60-70 | 4-8 | 1,5-Bis(phenylthio)pentan-3-one | 75-90 |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | 80-90 | 6-10 | 1,5-Dicyanopentan-3-one | 60-70 |
| Hydrazine | Hydrazine Hydrate | Ethanol | 78 | 4-6 | 3,4,5,6-Tetrahydropyridazine derivative | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Diaminopentan-3-one
Materials:
-
This compound
-
Concentrated Aqueous Ammonia (28-30%)
-
Ethanol
-
Pressure vessel or sealed tube
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
In a suitable pressure vessel, combine this compound (1.0 equiv.), a large excess of concentrated aqueous ammonia (10-20 equiv.), and ethanol as a co-solvent.
-
Seal the vessel securely and heat the mixture to 100-120 °C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the volatile components (ammonia, ethanol, and water) using a rotary evaporator.
-
The resulting residue is then treated with a strong base (e.g., 50% NaOH solution) to liberate the free diamine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-Diaminopentan-3-one.
-
The product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 1,5-Diazidopentan-3-one
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethyl Sulfoxide (DMSO) or Acetone
-
Dichloromethane
-
Water
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve this compound (1.0 equiv.) in DMSO or acetone in a round-bottom flask.
-
Add sodium azide (2.2 equiv.) to the solution and stir the mixture at room temperature or with gentle heating (40 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Pour the reaction mixture into a larger volume of water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,5-Diazidopentan-3-one. This product is often used in subsequent reactions without further purification.
Protocol 3: Synthesis of a Tetrahydropyridazine Derivative via Cyclization with Hydrazine
Materials:
-
This compound
-
Hydrazine Hydrate
-
Ethanol
-
Sodium Bicarbonate
-
Standard glassware for reaction and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (1.1 equiv.) dropwise to the stirred solution.
-
The reaction is typically exothermic; maintain the temperature with a water bath if necessary.
-
After the initial reaction subsides, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclized product.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the nucleophilic substitution on this compound.
Caption: Representative reaction pathway for the disubstitution on this compound.
References
One-Pot Synthesis of N-Substituted Piperidones from 1,5-Dichloropentan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidone scaffold is a crucial heterocyclic motif present in a wide array of pharmaceuticals and biologically active compounds. The development of efficient and straightforward synthetic routes to substituted piperidones is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and a general protocol for the one-pot synthesis of N-substituted 4-piperidones via the cyclocondensation of 1,5-dichloropentan-3-one with primary amines. This method offers a direct approach to the piperidone core, utilizing readily available starting materials.
Principle and Application
The synthesis proceeds through a one-pot reaction where a primary amine is reacted with this compound.[1] The reaction involves a double N-alkylation of the primary amine by the two electrophilic carbons of this compound, followed by an intramolecular cyclization to form the six-membered piperidone ring. This approach is advantageous due to its operational simplicity and the direct assembly of the target heterocyclic system.
The resulting N-substituted 4-piperidones are versatile intermediates that can be further functionalized at the nitrogen atom, the carbonyl group, or the adjacent methylene positions, allowing for the generation of diverse chemical libraries for drug discovery programs.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of an N-substituted piperidone from this compound, based on a literature example.[1]
| Entry | Primary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | n-Butylamine | Methanol | 65-75 | 4 | High (not specified) |
Note: The yield is stated as "high" in the source document without a specific percentage.
Experimental Protocols
General Protocol for the One-Pot Synthesis of N-Substituted-4-Piperidones
This protocol describes a general procedure for the synthesis of N-substituted-4-piperidones from this compound and a primary amine.[1]
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, aniline, benzylamine)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile)
-
Diatomaceous earth (for filtration)
-
Activated carbon
-
Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., methanol, approximately 4-5 mL per gram of the dichloro-ketone).
-
Heating: Begin stirring the solution and heat it to a temperature between 60-80 °C.
-
Addition of Amine: Once the solution has reached the desired temperature, slowly add the primary amine (1.0 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction mixture at the specified temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water (approximately 15-20 mL per gram of the initial dichloro-ketone).
-
Filter the aqueous solution through a pad of diatomaceous earth to remove any insoluble impurities.
-
The filtrate can be treated with activated carbon to remove colored impurities by stirring at 50 °C for 30 minutes, followed by another filtration.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude N-substituted-4-piperidone.
-
-
Purification: The crude product can be further purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure, depending on the physical properties of the product.
Characterization:
The structure and purity of the synthesized N-substituted-4-piperidone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Chemical reaction for the one-pot synthesis of N-substituted-4-piperidones.
Caption: Experimental workflow for the one-pot synthesis of piperidones.
References
Application Notes and Protocols: The Role of 1,5-Dichloropentan-3-one in the Synthesis of Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1,5-dichloropentan-3-one as a versatile building block in the synthesis of natural product analogs, with a particular focus on the construction of heterocyclic scaffolds of medicinal importance.
Introduction
Natural products are a cornerstone of drug discovery, providing a vast array of structurally diverse and biologically active molecules. The synthesis of natural product analogs is a critical endeavor in medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties, as well as elucidating structure-activity relationships (SAR). This compound is a bifunctional electrophile that serves as a valuable five-carbon building block for the construction of various carbocyclic and heterocyclic systems. Its symmetric structure, featuring a central ketone and two primary alkyl chlorides, allows for sequential or simultaneous reactions to build complex molecular architectures. This document will detail the application of this compound in the synthesis of tropinone analogs, a key class of natural product derivatives.
Core Application: Synthesis of Tropinone Analogs
Tropinone is the parent structure of the tropane alkaloids, a class of natural products that includes well-known compounds like atropine and cocaine.[1][2] Analogs of tropinone are of significant interest in drug development for their potential as central nervous system (CNS) agents, anesthetics, and mydriatics. The bicyclic tropane core, an 8-azabicyclo[3.2.1]octane system, can be efficiently constructed using a double Mannich reaction, famously demonstrated by Robinson's synthesis.[1][2] this compound offers a synthetic equivalent to the succinaldehyde component used in the classical Robinson-Schöpf synthesis, providing a stable and readily available starting material for the construction of the piperidine ring within the tropane skeleton.
The general strategy involves a cyclization reaction between this compound and a primary amine, which forms a 4-piperidone derivative. This intermediate can then undergo further transformations to yield the desired tropinone analog.
Reaction Scheme:
The synthesis of N-substituted-4-piperidones from this compound and a primary amine is a key step. This reaction proceeds via a tandem nucleophilic substitution, where the amine displaces both chloride ions to form the six-membered heterocyclic ring.
Caption: General reaction scheme for the synthesis of N-substituted-4-piperidones.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-piperidone
This protocol details the synthesis of N-benzyl-4-piperidone, a precursor for various tropinone analogs.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium carbonate (2.5 eq)
-
Acetonitrile (solvent)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and acetonitrile.
-
Add sodium carbonate to the solution.
-
Slowly add benzylamine to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 155.02 | (user defined) |
| Benzylamine | 1.1 | 107.15 | (user defined) |
| Sodium Carbonate | 2.5 | 105.99 | (user defined) |
| Product | Yield (%) | Physical State |
| N-Benzyl-4-piperidone | 75-85 | Yellowish oil |
Protocol 2: Synthesis of a Tropinone Analog from N-Substituted-4-piperidone
This protocol outlines a general procedure for the conversion of an N-substituted-4-piperidone to a tropinone analog via an intramolecular Mannich-type reaction. This typically requires the introduction of an enolizable component at the 3- and 5-positions of the piperidone ring.
Materials:
-
N-Benzyl-4-piperidone (from Protocol 1)
-
Glyoxylic acid
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water, methanol)
-
Standard laboratory equipment
Procedure:
-
Dissolve the N-benzyl-4-piperidone in the chosen solvent in a round-bottom flask.
-
Add a solution of glyoxylic acid and the base to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to induce decarboxylation and ring closure.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tropinone analog by column chromatography or recrystallization.
Data Presentation:
| Starting Material | Reagents | Key Transformation | Product |
| N-Benzyl-4-piperidone | Glyoxylic acid, NaOH | Intramolecular Mannich Reaction | N-Benzyl-nortropinone |
Signaling Pathways and Logical Relationships
The synthesis of tropinone analogs from this compound follows a logical workflow that can be visualized as follows:
Caption: Synthetic workflow for tropinone analogs.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of heterocyclic natural product analogs. Its application in the construction of the tropane skeleton highlights its utility in generating complex molecular architectures from simple, commercially available starting materials. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel tropinone analogs and other heterocyclic compounds with potential applications in drug discovery and development. The adaptability of the reaction schemes allows for the generation of diverse libraries of compounds for biological screening.
References
Application Notes and Protocols for Grignard Reactions Involving 1,5-Dichloropentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] This document aims to provide detailed application notes and protocols for the Grignard reaction involving 1,5-dichloropentan-3-one. This compound, with its ketone functional group and two terminal chlorine atoms, presents a unique substrate for nucleophilic addition by Grignard reagents, potentially leading to the synthesis of novel tertiary alcohols with chlorinated side chains.[2] These products could serve as valuable intermediates in the development of new pharmaceuticals and materials.[2][3]
Despite the potential utility of this compound as a substrate in Grignard reactions, a comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing such applications.[2] Consequently, the following protocols and data are presented as a general guide for Grignard reactions with ketones, adapted for the specific case of this compound. These methodologies are based on established procedures for similar ketones and should be considered a starting point for experimental investigation.[1]
Reaction Principle
The Grignard reaction with a ketone proceeds via the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the ketone.[4] This initial addition results in the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[1][4]
Potential Applications in Drug Development
The resulting tertiary alcohols from the Grignard reaction of this compound would possess two chloroethyl side chains. The introduction of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The unique dichlorinated scaffold could be explored for its potential in generating novel bioactive molecules.[3]
Experimental Protocols
The following are generalized protocols for performing a Grignard reaction with a ketone, which can be adapted for this compound. All procedures must be conducted under anhydrous conditions, as Grignard reagents are highly reactive towards water.[1]
Protocol 1: Preparation of the Grignard Reagent (e.g., Methylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Methyl bromide (or other suitable alkyl/aryl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as an activator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and drying tube
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent moisture condensation.[1]
-
Place the magnesium turnings in the three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
If desired, add a small crystal of iodine to help activate the magnesium surface.[1]
-
Prepare a solution of the alkyl/aryl halide in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the solution turning cloudy and the ether beginning to reflux.[1]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
Protocol 2: Reaction of Grignard Reagent with this compound
Materials:
-
Prepared Grignard reagent
-
This compound
-
Anhydrous diethyl ether or THF
-
Dropping funnel
Procedure:
-
Cool the freshly prepared Grignard reagent in an ice-water bath.
-
Dissolve this compound in a minimal amount of anhydrous ether/THF and add this solution to the dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]
Protocol 3: Workup and Purification
Materials:
-
Crushed ice
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (if acid was used)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This is an exothermic process that quenches any unreacted Grignard reagent.[1]
-
Transfer the mixture to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (if acid was used), followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by techniques such as column chromatography or recrystallization.
Data Presentation
As no specific experimental data for Grignard reactions with this compound are available in the literature, the following table is a template that researchers can use to summarize their own quantitative data upon performing the experiments.
| Grignard Reagent (R-MgX) | Stoichiometry (Ketone:Grignard) | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Structure | Spectroscopic Data (e.g., ¹H NMR, ¹³C NMR, MS) |
| CH₃MgBr | 1 : 1.2 | 2 | 0 to RT | Data to be determined | 3-(2-chloroethyl)-3-hydroxy-1-chloropentane | Data to be determined |
| C₆H₅MgBr | 1 : 1.2 | 2 | 0 to RT | Data to be determined | 1,5-dichloro-3-phenylpentan-3-ol | Data to be determined |
| Other R-MgX | ... | ... | ... | ... | ... | ... |
Mandatory Visualizations
The following diagrams illustrate the general signaling pathway of the Grignard reaction and a typical experimental workflow.
Caption: General mechanism of the Grignard reaction with a ketone.
Caption: Experimental workflow for the Grignard synthesis.
References
Application Notes and Protocols: Reduction of 1,5-Dichloropentan-3-one to 1,5-Dichloropentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of the ketone functional group in 1,5-Dichloropentan-3-one to a secondary alcohol, yielding 1,5-Dichloropentan-3-ol. This transformation is a fundamental process in organic synthesis, often employed in the generation of intermediates for pharmaceutical and materials science applications. The protocols outlined below are based on well-established methods for ketone reduction.
Introduction
This compound is a difunctionalized aliphatic ketone that can serve as a versatile building block in organic synthesis.[1] The reduction of its carbonyl group to a hydroxyl group is a key transformation that opens up avenues for further chemical modifications. The resulting alcohol, 1,5-Dichloropentan-3-ol, can participate in a variety of reactions, including esterification, etherification, and nucleophilic substitution at the alcohol moiety, or at the chlorinated carbons. Common and effective methods for this reduction include the use of hydride-donating reagents such as sodium borohydride (NaBH₄).[2]
Data Presentation
| Reducing Agent | Substrate (Ketone) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaBH₄ | Cyclohexanone | Methanol | 25 | 0.5 | >95 | Generic Protocol |
| NaBH₄ | 4-Heptanone | Ethanol | 25 | 1 | ~90 | Generic Protocol |
| NaBH₄ | Acetone | Isopropanol | 0 - 25 | 0.5 | >98 | Generic Protocol |
Experimental Protocols
Two primary protocols are provided for the reduction of this compound: a standard sodium borohydride reduction and a Luche reduction, which can offer enhanced selectivity in more complex substrates.
Protocol 1: Standard Reduction with Sodium Borohydride
This protocol outlines a standard and widely used method for the reduction of ketones.[2][3]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane (or Ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,5-Dichloropentan-3-ol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Luche Reduction
The Luche reduction employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride, which can enhance the rate and selectivity of the reduction of the ketone.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol
-
Deionized water
-
Dichloromethane (or Ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq) in methanol (10 mL per gram of ketone).
-
Stir the mixture at room temperature for 15-20 minutes until the salt is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) in one portion to the stirred solution.
-
Continue to stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1,5-Dichloropentan-3-ol.
-
Purify the product by column chromatography on silica gel as needed.
Visualizations
Chemical Transformation
Caption: Reduction of this compound to 1,5-Dichloropentan-3-ol.
Experimental Workflow
Caption: General workflow for the reduction of a ketone to an alcohol.
References
Troubleshooting & Optimization
Technical Support Center: Reactions with 1,5-Dichloropentan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dichloropentan-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses three main reactive sites: the electrophilic carbonyl carbon and the two electrophilic carbons bearing the chlorine atoms. This trifunctional nature allows for a variety of chemical transformations. The chlorine atoms are susceptible to nucleophilic substitution, while the ketone functionality can undergo nucleophilic addition, reduction, or oxidation.[1]
Q2: What is the expected primary product when reacting this compound with a primary amine?
The expected and often desired product is an N-substituted 4-piperidone. This reaction is analogous to the Robinson-Schöpf reaction for tropinone synthesis.[1][2][3] The reaction likely proceeds through a tandem double Mannich-type reaction where the primary amine first reacts with the carbonyl group to form an enamine or enolate intermediate, which then undergoes intramolecular cyclization via nucleophilic attack on the carbon-chlorine bonds.
Q3: What are the common side products observed in the reaction of this compound with primary amines?
Several side products can arise from competing reaction pathways. These include:
-
Favorskii Rearrangement Products: As an α-halo ketone, this compound can undergo a Favorskii rearrangement in the presence of a base (including amines) to yield carboxylic acid derivatives.[4][5]
-
Elimination Products: Base-mediated elimination (E2) can occur to form α,β-unsaturated ketones.
-
Over-alkylation Products: The initially formed piperidone can potentially react further with the starting material or other intermediates.
-
Acyclic Substitution Products: Incomplete cyclization can lead to mono- or di-substituted acyclic products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Substituted 4-Piperidone
Potential Cause 1: Competing Favorskii Rearrangement
The Favorskii rearrangement is a common side reaction for α-halo ketones in the presence of a base.[4][5]
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway.
-
Base Strength: Using a non-nucleophilic, sterically hindered base, or carefully controlling the stoichiometry of the amine base, may suppress this side reaction.
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents may favor the desired cyclization.
-
Potential Cause 2: Formation of Elimination Side Products
Elimination reactions to form unsaturated ketones can compete with the desired cyclization, especially with stronger or bulkier bases.
-
Troubleshooting:
-
Base Selection: Employing a milder base or ensuring the primary amine acts as the limiting reagent can minimize elimination.
-
Temperature Control: As with the Favorskii rearrangement, lower temperatures are generally preferred to reduce elimination.
-
Potential Cause 3: Incomplete Reaction or Formation of Acyclic Intermediates
The reaction may not proceed to completion, leaving unreacted starting materials or partially substituted, uncyclized intermediates.
-
Troubleshooting:
-
Reaction Time: Increasing the reaction time may drive the reaction towards the cyclized product.
-
Stoichiometry: Ensure the appropriate stoichiometry of reactants. An excess of the amine may be required to drive the reaction to completion, but this must be balanced with the risk of side reactions.
-
Catalyst: The use of a suitable acid or base catalyst might be necessary to promote the desired cyclization.
-
Data Presentation
| Reaction Type | Desired Product | Common Side Products | Key Reaction Conditions to Optimize |
| Reaction with Primary Amine | N-Substituted 4-Piperidone | Favorskii rearrangement products, Elimination products, Over-alkylation products | Temperature, Base strength and stoichiometry, Solvent |
| Base-induced Rearrangement | - | Favorskii rearrangement products (Carboxylic acid derivatives) | Base type (hydroxide, alkoxide, amine), Temperature |
| Elimination | α,β-Unsaturated Ketone | - | Base strength and concentration, Temperature |
Experimental Protocols
Protocol: Synthesis of N-Benzyl-4-piperidone (Analogous to Robinson-Schöpf Reaction)
This protocol is adapted from the Robinson-Schöpf synthesis of tropinone and is a representative procedure for the synthesis of N-substituted piperidones from precursors analogous to this compound.[2][6]
Materials:
-
This compound
-
Benzylamine
-
Acetonedicarboxylic acid (or a suitable acetone equivalent)
-
Buffer solution (e.g., citrate buffer, pH 5-7)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound and acetonedicarboxylic acid in the buffer solution.
-
Add benzylamine to the mixture dropwise with stirring at room temperature.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, make the solution basic by adding a suitable base (e.g., sodium carbonate).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Competing Reactions
Caption: Competing reaction pathways for this compound with a primary amine.
Experimental Workflow for Piperidone Synthesis and Troubleshooting
Caption: A typical workflow for the synthesis of N-substituted 4-piperidones, including a troubleshooting loop.
References
- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 4. scribd.com [scribd.com]
- 5. Tropinone synthesis - chemicalbook [chemicalbook.com]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 1,5-Dichloropentan-3-one Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dichloropentan-3-one. The following sections offer guidance on common purification challenges, detailed experimental protocols, and data presentation to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities depend on the synthetic route. If synthesized from ethylene and 3-chloropropionyl chloride via a Friedel-Crafts acylation, impurities may include:
-
Unreacted starting materials: Ethylene, 3-chloropropionyl chloride.
-
Catalyst residues: Aluminum chloride (AlCl₃) and its hydrolysis products.
-
Byproducts: Polychlorinated species or products from side reactions.[1]
-
Solvent residues: The solvent used for the reaction and workup.
Q2: What is the recommended first step for purifying crude this compound?
A2: The initial purification step is typically a workup procedure to remove the catalyst and water-soluble impurities. This usually involves quenching the reaction mixture with a cold, dilute acid (e.g., HCl) followed by extraction with an organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Q3: Which purification technique is most suitable for obtaining high-purity this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Vacuum Distillation: This is often the preferred method for purifying thermally stable liquids on a larger scale. Given the relatively high boiling point of this compound (approximately 225 °C at atmospheric pressure), vacuum distillation is necessary to prevent decomposition.[2]
-
Column Chromatography: For small-scale purifications or to remove impurities with similar boiling points, silica gel column chromatography is effective.
-
Recrystallization: This technique is generally not suitable as this compound is a liquid at room temperature.[3]
Q4: How can I monitor the purity of this compound during purification?
A4: Purity can be monitored using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components in a sample and their respective mass spectra, which can be used for identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the compound and identify impurities by comparing the spectra to a reference.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and determine appropriate solvent systems for column chromatography.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping/Uncontrolled Boiling | Residual low-boiling solvent. | Ensure all solvent is removed via rotary evaporation before distillation. Use a magnetic stir bar or boiling chips. |
| Product Decomposition (Darkening) | Distillation temperature is too high. | Decrease the distillation temperature by improving the vacuum. Ensure the heating mantle is not set too high. |
| Poor Separation | Inefficient distillation column. | Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points. |
| No Product Distilling | Vacuum is not low enough. | Check the vacuum pump and all connections for leaks. Ensure the cold trap is properly chilled. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Bands | Incorrect solvent system. | Optimize the solvent system using TLC. A common starting point for chlorinated ketones is a mixture of hexanes and ethyl acetate.[5] |
| Compound Stuck on the Column | Solvent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small amount of methanol can be added to the solvent system. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Product Degradation on Silica Gel | Silica gel is acidic and may cause decomposition of sensitive compounds. | Deactivate the silica gel by adding a small amount of triethylamine to the eluent (e.g., 1%). |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation: Ensure the crude this compound has been subjected to an aqueous workup to remove catalyst residues. Thoroughly dry the crude product over an anhydrous salt and filter. Remove any residual solvent using a rotary evaporator.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser and a receiving flask. Use a magnetic stirrer and a heating mantle. Connect the apparatus to a vacuum pump with a cold trap.
-
Distillation:
-
Add the crude product and a magnetic stir bar to the distillation flask.
-
Begin stirring and gradually apply vacuum.
-
Once a stable vacuum is achieved, slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 74 °C at 0.8 Torr.[3]
-
-
Analysis: Analyze the purified fractions for purity using GC-MS or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow it to pack evenly. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system, starting with a lower polarity.
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈Cl₂O | [4] |
| Molecular Weight | 155.02 g/mol | [4] |
| Appearance | Colorless to yellow or brown liquid | [3][6] |
| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg | [2] |
| Boiling Point (Vacuum) | 74 °C at 0.8 Torr | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
Table 2: Example Purification Data (Hypothetical)
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield |
| Vacuum Distillation | 85% | 98% | 80% |
| Column Chromatography | 85% | >99% | 70% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 2. 1,5-dichlorpentan-3-on | CAS#:3592-25-4 | Chemsrc [chemsrc.com]
- 3. 1 5-DICHLORO-3-PENTANONE | 3592-25-4 [chemicalbook.com]
- 4. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Buy this compound | 3592-25-4 [smolecule.com]
Technical Support Center: Cyclization Reactions of 1,5-Dichloropentan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dichloropentan-3-one in cyclization reactions. The information aims to address common challenges, particularly the perceived low reactivity of this substrate, and to provide actionable solutions for successful synthesis.
Principles for Overcoming Low Reactivity in Cyclizations
The perceived "low reactivity" of this compound in cyclization reactions is often not due to an inherent lack of reactivity of the α-halo ketone functional groups, but rather the challenge of favoring the desired intramolecular cyclization over competing intermolecular reactions, such as polymerization. The key to success lies in understanding and controlling the reaction conditions to promote the formation of the desired cyclic product.
Several factors influence the outcome of these reactions:
-
Reaction Kinetics: Intramolecular reactions that form stable 5- or 6-membered rings are generally kinetically and thermodynamically favored over intermolecular reactions, provided the reactive ends of the molecule can readily come into proximity.
-
Concentration: High concentrations of the reactants can favor intermolecular side reactions. Running the reaction under dilute conditions can significantly increase the proportion of the intramolecularly cyclized product.
-
Nucleophile Strength: The choice of nucleophile is critical. Highly reactive nucleophiles can lead to a variety of side reactions, while less reactive ones may require more forcing conditions.
-
Solvent and Temperature: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway. The reaction temperature affects the rate of both the desired cyclization and undesired side reactions.
Troubleshooting Guide: Low Yields and Side Reactions
This guide addresses common issues encountered during the cyclization of this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficient reaction temperature. 2. Low reactivity of the nucleophile. 3. Inappropriate solvent. | 1. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 2. Consider using a stronger nucleophile or adding a catalyst to activate the substrate. 3. Screen different solvents. For reactions with amines, polar aprotic solvents like DMF or DMSO can be effective. |
| Formation of a complex mixture of products | 1. Intermolecular polymerization is favored over intramolecular cyclization. 2. Competing side reactions such as Favorskii rearrangement or elimination. | 1. Perform the reaction under high dilution conditions to favor intramolecular cyclization. 2. Carefully control the reaction temperature and stoichiometry of reagents. Analyze byproducts to identify side reactions and adjust conditions accordingly. |
| Low yield of the desired cyclic product with significant starting material remaining | 1. Reaction has not reached completion. 2. An equilibrium is established that does not favor the product. | 1. Increase the reaction time and monitor the progress by TLC or GC-MS. 2. If an equilibrium is suspected, consider removing a byproduct (e.g., water) if one is formed. |
| Isolation of an unexpected product (e.g., a rearranged product) | The reaction may be proceeding through an alternative pathway like the Favorskii rearrangement, which is common for α-halo ketones in the presence of a base. | Characterize the unexpected product to understand the reaction mechanism. To avoid the Favorskii rearrangement, consider using a non-basic nucleophile or carefully controlling the basicity of the reaction medium. |
Frequently Asked Questions (FAQs)
Q1: Why is my cyclization reaction with this compound resulting in a polymer instead of the desired cyclic product?
A1: The formation of a polymer is a classic example of an intermolecular reaction outcompeting the desired intramolecular cyclization. This typically occurs when the concentration of the reactants is too high. To favor the formation of the cyclic product, it is crucial to carry out the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
Q2: What are the best general conditions for cyclizing this compound with a primary amine to form a 4-piperidone derivative?
A2: Based on documented procedures, a good starting point is to dissolve this compound in a suitable solvent and heat the solution to a moderately elevated temperature (e.g., 40-80 °C). The primary amine is then added dropwise to maintain a low concentration of the nucleophile, which helps to favor the intramolecular cyclization. The optimal temperature and solvent will depend on the specific amine being used.[1]
Q3: Can I use ammonia to synthesize the parent 4-piperidone from this compound?
A3: While theoretically possible, using ammonia as the nucleophile can be challenging. Ammonia is a highly reactive and volatile nucleophile, which can lead to a mixture of products, including the desired 4-piperidone, as well as over-alkylation and other side reactions. Controlling the stoichiometry and reaction conditions is critical for achieving a reasonable yield.
Q4: What are some potential side reactions to be aware of when working with this compound?
A4: Besides intermolecular polymerization, other potential side reactions include:
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives.
-
Elimination Reactions: Under strongly basic conditions, elimination of HCl can occur to form α,β-unsaturated ketones.
-
Over-alkylation: If the cyclized product is still nucleophilic, it can react further with the starting material.
Q5: How can I improve the yield of my N-substituted 4-piperidone synthesis?
A5: To improve the yield, consider the following optimization strategies:
-
Slow Addition: Add the primary amine slowly to the reaction mixture containing this compound to maintain high dilution conditions.
-
Temperature Control: Carefully control the reaction temperature. Start with a moderate temperature and adjust as needed based on reaction monitoring.
-
Solvent Screening: Test a variety of solvents to find the one that best promotes the desired cyclization.
-
Base: If a base is required, use a non-nucleophilic base to avoid competing reactions. The choice of base can significantly impact the reaction outcome.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of N-Substituted-4-Piperidones from this compound and Primary Amines. [1]
| Substituent (R) | Primary Amine | Solvent | Temperature (°C) | Yield (%) |
| Methyl | Methylamine | Dichloromethane | 40-80 | 75.2 - 80.2 |
| Benzyl | Benzylamine | Dichloromethane | 40-80 | 92.1 |
| Phenyl | Aniline | Dichloromethane | 40-80 | 90.0 |
Note: The yields are based on the examples provided in the cited patent and may vary depending on the specific experimental setup and scale.
Experimental Protocols
Key Experiment: Synthesis of N-Benzyl-4-piperidone [1]
This protocol is adapted from a patented procedure for the synthesis of N-substituted-4-piperidones.
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (or other suitable solvent)
-
Sodium hydroxide solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, dissolve this compound in dichloromethane.
-
Heat the solution to a gentle reflux (approximately 40-80 °C).
-
Slowly add a solution of benzylamine in dichloromethane dropwise to the refluxing solution over a period of several hours. The molar ratio of benzylamine to this compound should be approximately 0.4-1.0 to 1.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and filter through diatomaceous earth.
-
Concentrate the filtrate and treat with activated carbon at 50 °C for 30 minutes.
-
Filter the solution and adjust the pH of the filtrate to 10 with a sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude N-benzyl-4-piperidone.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of N-substituted-4-piperidones.
Caption: Troubleshooting workflow for low-yield cyclization reactions.
References
Preventing polymerization of 1,5-Dichloropentan-3-one under basic conditions
Welcome to the technical support center for 1,5-Dichloropentan-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the polymerization of this compound during experiments conducted under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated ketone with the chemical formula C₅H₈Cl₂O. It is a colorless to light brown liquid used as a chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to its bifunctional nature, containing both ketone and chloro- groups, it serves as a versatile building block in organic synthesis.
Q2: Why is this compound prone to polymerization under basic conditions?
This compound possesses acidic α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group). In the presence of a base, these hydrogens can be abstracted to form an enolate. This enolate is a potent nucleophile and can react with other molecules of this compound, initiating a polymerization cascade. Two primary pathways for this instability under basic conditions are the Aldol condensation and the Favorskii rearrangement.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong bases. The recommended storage temperature is between 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the polymerization of this compound in the presence of bases.
| Issue | Potential Cause | Recommended Solution |
| Rapid formation of a viscous liquid or solid upon addition of a base. | Polymerization via Aldol Condensation: The base is deprotonating the α-hydrogens, leading to enolate formation and subsequent self-condensation. | • Lower the reaction temperature: Conduct the reaction at sub-zero temperatures (e.g., -78°C using a dry ice/acetone bath) to minimize the rate of polymerization. • Use a non-nucleophilic, sterically hindered base: Bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) are less likely to act as nucleophiles themselves and can selectively deprotonate without initiating polymerization. • Slow, controlled addition of the base: Add the base dropwise to a cooled, well-stirred solution of the ketone to avoid localized high concentrations of the base. |
| Formation of unexpected acidic byproducts and/or α,β-unsaturated ketones. | Favorskii Rearrangement: The α-halo ketone is rearranging in the presence of the base to form carboxylic acid derivatives or eliminating HCl to form unsaturated ketones which can then polymerize. | • Careful selection of the base: The choice of base can influence the reaction pathway. For instance, using alkoxides might favor the formation of esters via the Favorskii rearrangement, while hydroxides would lead to carboxylic acids. The formation of α,β-unsaturated ketones can be a side reaction of the Favorskii rearrangement pathway. • Strict temperature control: As with aldol condensation, low temperatures can help to control the reaction rate and selectivity. |
| Low yield of the desired product and significant polymer formation. | Incorrect stoichiometry or reaction conditions: The molar ratio of base to the ketone, reaction time, and temperature may not be optimal. | • Optimize the stoichiometry: Use the minimum effective amount of base required for the desired reaction. An excess of base will promote polymerization. • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product, and quench the reaction as soon as it is complete. • Consider the use of a polymerization inhibitor: For reactions involving the formation of potentially polymerizable α,β-unsaturated ketones, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) might be beneficial, though its compatibility with the main reaction should be verified. |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Reactions with this compound at Low Temperature
This protocol is designed to minimize polymerization by controlling the reaction temperature and the rate of base addition.
-
Reaction Setup:
-
Place a solution of this compound in an appropriate anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Cool the flask to the desired low temperature (e.g., -78°C) using a suitable cooling bath (e.g., dry ice/acetone).
-
-
Base Preparation and Addition:
-
In a separate flask, prepare a solution of the chosen base (e.g., LDA, LHMDS) in an anhydrous solvent.
-
Transfer the base solution to the dropping funnel.
-
Add the base dropwise to the stirred solution of this compound over a period of 30-60 minutes. Maintain the low temperature throughout the addition.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC).
-
Once the reaction is complete, quench it by adding a suitable proton source (e.g., saturated aqueous ammonium chloride solution) at the low temperature.
-
Allow the mixture to warm to room temperature and proceed with the standard aqueous work-up and purification procedures.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing polymerization.
Signaling Pathway of Polymerization
The polymerization of this compound under basic conditions can be initiated through two main pathways as illustrated below. The key step in both is the formation of a reactive intermediate facilitated by the base.
Caption: Potential pathways to polymerization under basic conditions.
Technical Support Center: Characterization of Impurities in Commercial 1,5-Dichloropentan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in commercial 1,5-Dichloropentan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in commercial this compound?
A1: Impurities in commercial this compound can originate from several sources, primarily related to its synthesis and stability:
-
Synthesis Route: The most common industrial synthesis involves the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2][3][4] Potential impurities from this process include:
-
Unreacted Starting Materials: Residual 3-chloropropionyl chloride.
-
Isomeric Byproducts: Positional isomers such as 1,4-dichloro-3-pentanone or 2,4-dichloro-3-pentanone may form, although this compound is the major product.
-
Over-chlorinated Products: Further chlorination of the desired product could lead to trichloro- or tetrachloropentanones.
-
Polymerization Products: Ethylene can polymerize under certain reaction conditions.
-
Solvent-related Impurities: If a solvent is used during synthesis or workup, it may be present in trace amounts.
-
-
Degradation: this compound, being a ketone with alpha-hydrogens and alkyl halides, can be susceptible to degradation under certain conditions (e.g., presence of moisture, light, or incompatible materials), leading to the formation of various degradation products.
-
Storage and Handling: Improper storage conditions, such as exposure to high temperatures or reactive surfaces, can contribute to the formation of degradation products.
Q2: What are the common impurities I should be looking for?
A2: Based on the primary synthesis route, the following table summarizes the most probable impurities:
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Signal (Expected) |
| 3-Chloropropionyl chloride | ClCH₂CH₂COCl | Unreacted starting material | Distinct signals in GC-MS and NMR. |
| 1,3-Dichloropentan-3-one | CH₃CHClCOCH₂CH₂Cl | Isomeric byproduct | GC-MS peak with the same mass but different retention time; unique NMR spectrum. |
| Polychlorinated pentanones | C₅H₇Cl₃O, C₅H₆Cl₄O, etc. | Over-chlorination | GC-MS peaks with higher masses. |
| Ethylene Polymers | -(CH₂CH₂)-n | Polymerization of starting material | Broad signals in NMR, potentially high molecular weight signals in MS. |
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. It provides information on the retention time and mass-to-charge ratio of the compounds.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile impurities. A UV detector is commonly used for ketone analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any impurities present in sufficient concentration. It is particularly useful for identifying isomers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups present in the sample and can help in identifying classes of impurities.
Troubleshooting Guides
GC-MS Analysis
Q4: I am seeing multiple peaks in my GC-MS chromatogram. How do I identify which one is this compound and which are impurities?
A4:
-
Mass Spectrum: The molecular ion of this compound (C₅H₈Cl₂O) has a nominal mass of 154 g/mol . Due to the presence of two chlorine atoms, you should observe a characteristic isotopic pattern for the molecular ion peak ([M]+, [M+2]+, [M+4]+) with approximate ratios of 9:6:1.[5]
-
Fragmentation Pattern: Look for characteristic fragment ions. For this compound, you can expect fragments from the cleavage of the C-C bonds adjacent to the carbonyl group and loss of chlorine.
-
Reference Standard: The most reliable method is to inject a certified reference standard of this compound to determine its retention time and mass spectrum under your experimental conditions.
-
Library Search: Utilize a commercial mass spectral library (e.g., NIST) to tentatively identify the impurity peaks. Be aware that library matches for less common compounds may not be definitive.
Q5: My peaks are tailing in the GC-MS analysis. What could be the cause and how can I fix it?
A5: Peak tailing in GC analysis of chlorinated ketones can be caused by several factors:
-
Active Sites in the GC System: The injector liner, column, or detector can have active sites (e.g., silanols) that interact with the polar carbonyl group of the analyte.
-
Troubleshooting:
-
Use a deactivated injector liner.
-
Condition your GC column according to the manufacturer's instructions.
-
If the problem persists, consider using a column specifically designed for the analysis of polar compounds.
-
-
-
Column Overloading: Injecting too concentrated a sample can lead to peak tailing.
-
Troubleshooting: Dilute your sample and re-inject.
-
-
Inappropriate Column Phase: The column stationary phase may not be suitable for separating chlorinated ketones.
-
Troubleshooting: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. For more polar analytes, a more polar column may be required.[6]
-
HPLC Analysis
Q6: I am not getting good separation of my main peak and impurities using HPLC. What can I do?
A6: Optimizing your HPLC method is key to achieving good separation:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A gradient elution (gradually changing the mobile phase composition during the run) is often more effective for separating compounds with a range of polarities than an isocratic elution (constant mobile phase composition).[7][8][9][10][11]
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivity for chlorinated compounds.
-
pH of the Mobile Phase: Although less common for neutral ketones, adjusting the pH of the aqueous portion of your mobile phase can sometimes improve peak shape and resolution, especially if any impurities have acidic or basic properties.
-
Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also affect selectivity.
Q7: My baseline is noisy in my HPLC chromatogram. What are the potential causes?
A7: A noisy baseline can obscure small impurity peaks. Common causes include:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector. Degas your mobile phase using an online degasser, sonication, or helium sparging.
-
Contaminated Solvents: Use high-purity HPLC-grade solvents and water.
-
-
Detector Issues:
-
Failing Lamp: The UV detector lamp has a finite lifetime. Check the lamp energy and replace it if necessary.
-
Dirty Flow Cell: Flush the flow cell with a strong, appropriate solvent.
-
-
Pump Issues: Poorly functioning pump seals or check valves can cause pressure fluctuations, leading to a noisy baseline.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dilute the commercial this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the commercial this compound in acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Potential impurities from the synthesis of this compound.
References
- 1. 1 5-DICHLORO-3-PENTANONE | 3592-25-4 [chemicalbook.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. Rapid analysis of short- and medium-chain chlorinated paraffins in wine by dispersive liquid-liquid micro-extraction coupled with high performance liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of Short-Chain Chlorinated Paraffins in Water by Ultra-High Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry(UPLC-TOF/MS) [hjjkyyj.com]
- 10. CN106645443A - Method for detecting short-chain chlorinated paraffin (SCCP) and medium-chain chlorinated paraffin (MCCP) in consumer goods - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
Optimizing reaction conditions for the synthesis of N-substituted piperidones
Welcome to the technical support center for the synthesis of N-substituted piperidones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation to form the piperidone ring is giving a low yield and a sticky, oily residue instead of a solid product. What are the likely causes and solutions?
A1: Low yields and oily products in a Dieckmann condensation are often due to side reactions or incomplete reaction. Common culprits include intermolecular Claisen condensation leading to oligomers, or using an incorrect amount of base.[1]
Troubleshooting Steps:
-
Reaction Dilution: Try running the reaction at a higher dilution to favor the intramolecular Dieckmann condensation over intermolecular side reactions.[1]
-
Base Equivalents: Ensure you are using at least two equivalents of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1][2] The product is more acidic than the starting material, so a sufficient amount of base is crucial to drive the reaction to completion.[1]
-
Base Quality: If using NaH dispersed in mineral oil, ensure its potency is accounted for in your measurements, as it can degrade over time.[1]
-
Solvent Choice: The choice of solvent can influence the reaction. While traditional solvents like benzene or toluene are used, polar aprotic solvents such as THF can enhance enolate stability.[2]
-
Quenching and Workup: Quench the reaction with a mild acid like acetic acid only after the reaction is complete. If the product fails to crystallize, the alcohol formed during the reaction might be the cause. An aqueous workup or removal of the alcohol via rotovap before crystallization may help.[1]
Q2: I am synthesizing an N-aryl-4-piperidone and observe a low yield, especially with an electron-deficient or sterically hindered aniline. How can I improve the reaction outcome?
A2: The electronic properties and steric hindrance of the aniline significantly impact the yield in many N-aryl piperidone syntheses. Electron-rich anilines generally give higher yields, while electron-deficient or bulky anilines result in lower yields.[3]
Optimization Strategies:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature to overcome the lower reactivity of the aniline. Monitor the reaction by TLC to avoid decomposition.
-
Catalyst Choice: If applicable to your specific reaction, consider using a catalyst that can facilitate the nucleophilic attack of the aniline.
-
Alternative Synthetic Route: If optimization fails, consider a different synthetic approach. For example, a method involving the reaction of 1,5-dichloro-3-pentanone with the desired aniline might be a viable alternative, although the synthesis of the dichloropentanone can be tedious.[3]
Q3: During the reductive amination to introduce the N-substituent, I am observing the formation of byproducts. How can I minimize these and improve the selectivity for my desired product?
A3: Byproduct formation in reductive amination is a common issue. The main challenges are over-alkylation (for primary amines) and the reduction of the carbonyl group before imine formation.
Troubleshooting and Optimization:
-
Choice of Reducing Agent: Use a selective reducing agent that preferentially reduces the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a reliable choice for this purpose.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective at selectively reducing imines in the presence of aldehydes.[5]
-
Step-wise vs. One-Pot: If direct (one-pot) reductive amination is problematic, consider a stepwise approach. First, form the imine, and then add the reducing agent. This can sometimes improve selectivity.[4]
-
pH Control: The pH of the reaction mixture can be critical. Imine formation is typically favored under slightly acidic conditions.
-
Solvent Selection: While chlorinated solvents like dichloromethane or 1,2-dichloroethane are common, greener solvents like ethyl acetate can also be effective, particularly with reagents like STAB.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low to no product formation in aza-Michael addition | 1. Insufficiently activated Michael acceptor. 2. Low nucleophilicity of the amine. 3. Inappropriate solvent. | 1. Use a catalyst like ytterbium triflate or an ionic liquid to activate the acceptor.[7] 2. For weak nucleophiles like anilines, polar protic fluorinated solvents (e.g., HFIP) can enhance reactivity.[8] 3. If the aniline has other H-bond donating groups (OH, NH2), standard protic solvents like methanol may be sufficient.[8] |
| Formation of a cross-coupled side product in the synthesis of N-aryl-4-piperidones | Intermolecular displacement of a leaving group (e.g., benzylmethylamine) by the aniline.[3] | This can be difficult to avoid completely. Optimize reaction conditions (temperature, time) to favor the desired intramolecular cyclization. Purification by column chromatography is often necessary to separate the desired product from this side product.[3] |
| Product purification is difficult due to similar polarities of product and byproducts. | Incomplete reaction or formation of structurally similar side products. | 1. Recrystallization: If the product is a solid, try recrystallization from a suitable solvent system. 2. Column Chromatography: Optimize the solvent system for column chromatography. A shallow gradient elution might be necessary to achieve good separation.[9] 3. Salt Formation: If the product is basic, consider converting it to a salt to facilitate purification by precipitation or extraction, followed by neutralization. |
Experimental Protocols
Synthesis of N-Aryl-Substituted 4-Piperidones via Aniline Exchange
This protocol is adapted from a method for synthesizing N-aryl-4-piperidones from N-methyl-N-benzyl-4-oxopiperidinium iodide.[3]
Step 1: Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide
-
Dissolve N-benzylpiperidone (1 eq.) in acetone.
-
Slowly add methyl iodide (1.2 eq.) at room temperature.
-
Stir the mixture at room temperature for 3 hours.
-
Collect the resulting precipitate by filtration and wash with acetone.
-
Dry the product in vacuo.
Step 2: Synthesis of N-Aryl-4-Piperidone
-
Prepare a solution of the desired aniline (1 eq.) and potassium carbonate (0.14 eq.) in ethanol.
-
Heat the solution to reflux.
-
Prepare a slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide (1.5 eq.) in water.
-
Add the slurry to the refluxing aniline solution over 30 minutes.
-
Continue refluxing for an additional 45 minutes.
-
After cooling, add water and extract the product with dichloromethane.
-
Combine the organic extracts, evaporate the solvent in vacuo, and purify the residue by silica gel chromatography.
Dieckmann Condensation for Piperidone Synthesis
This protocol is a general procedure for the intramolecular cyclization of a diester to form a piperidone precursor.
-
Suspend sodium hydride (2.0 eq.) in a suitable anhydrous solvent (e.g., THF, toluene) under an inert atmosphere.
-
Add the diester substrate (1.0 eq.) dropwise to the suspension at a controlled temperature (e.g., 0 °C or room temperature).
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of a proton source (e.g., acetic acid or saturated aqueous ammonium chloride).
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting β-keto ester by chromatography or crystallization.
-
The subsequent hydrolysis and decarboxylation to obtain the final piperidone can be achieved by refluxing with an acid (e.g., HCl).
Quantitative Data Summary
Table 1: Effect of Aniline Substituents on the Yield of N-Aryl-4-Piperidones
| Entry | Aniline Substituent | Yield (%) |
| 1 | 3,4,5-trimethoxy | 80 |
| 2 | 4-methoxy | 75 |
| 3 | 3,4-dimethoxy | 72 |
| 4 | 4-methyl | 68 |
| 5 | H | 65 |
| 6 | 4-chloro | 55 |
| 7 | 4-bromo | 52 |
| 8 | 3-chloro | 48 |
| 9 | 4-fluoro | 45 |
| 10 | 4-nitro | 0 |
| 11 | 2,6-dimethyl | 35 |
| 12 | 2-methyl | 0 |
Data adapted from J. F. Larrow et al., Org. Lett. 2003, 5, 12, 2145-2148.[3]
Visualizations
Caption: Workflow for the synthesis of N-aryl-4-piperidones.
Caption: Troubleshooting logic for Dieckmann condensation issues.
References
- 1. reddit.com [reddit.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the Paal-Knorr synthesis with 1,5-Dichloropentan-3-one
Welcome to the technical support center for troubleshooting the Paal-Knorr synthesis and related cyclization reactions, with a specific focus on the use of 1,5-Dichloropentan-3-one. This guide is intended for researchers, scientists, and drug development professionals. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the reaction of this compound with a primary amine a true Paal-Knorr synthesis?
A1: While related, the reaction of this compound with a primary amine is not a classic Paal-Knorr synthesis. The traditional Paal-Knorr reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] In this case, this compound is an α,α'-dihaloketone. The reaction likely proceeds through a mechanism involving initial nucleophilic substitution of the chlorine atoms by the primary amine, followed by an intramolecular cyclization.
Q2: What is the expected product of the reaction between this compound and a primary amine?
A2: The expected product is a 1-substituted-3-acylpyrrole. For example, the reaction with aniline would be expected to produce 1-phenyl-3-acetylpyrrole.
Q3: What are the key differences in reaction conditions compared to a standard Paal-Knorr synthesis?
A3: A standard Paal-Knorr synthesis is typically acid-catalyzed.[2] The reaction of this compound with a primary amine may not require a strong acid and can often be promoted by a base to facilitate the nucleophilic substitution and subsequent cyclization steps. The primary amine itself can often act as a sufficient base.
Troubleshooting Guide
Low to No Product Yield
Q4: My reaction is showing very low or no conversion to the desired pyrrole product. What are the potential causes and solutions?
A4: Low or no yield in this synthesis can be attributed to several factors:
-
Insufficient Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all.
-
Solution: Consider using a stronger base to deprotonate the amine and increase its nucleophilicity. Alternatively, if the amine structure is not critical, switch to a more nucleophilic (more basic) primary amine.
-
-
Reaction Temperature is Too Low: The initial nucleophilic substitution and the subsequent cyclization may require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Steric Hindrance: A sterically bulky primary amine may hinder the nucleophilic attack on the carbon bearing the chlorine atom.
-
Solution: If possible, consider using a less sterically hindered amine. Alternatively, increasing the reaction temperature and time may help overcome the steric barrier.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.
-
Solution: A polar aprotic solvent, such as DMF or DMSO, can be effective for nucleophilic substitution reactions. Protic solvents like ethanol or isopropanol can also be used and may facilitate the cyclization step. It is advisable to screen a few different solvent systems.
-
Illustrative Data on Reaction Condition Optimization
The following table provides an example of how reaction conditions can be varied to optimize the yield of 1-phenyl-3-acetylpyrrole. Please note: This data is illustrative and not from a specific cited experiment.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | 80 | 24 | 25 |
| 2 | Aniline | DMF | 80 | 24 | 45 |
| 3 | Aniline | DMF | 120 | 12 | 70 |
| 4 | 4-Nitroaniline | DMF | 120 | 24 | 15 |
| 5 | Benzylamine | Ethanol | 80 | 12 | 65 |
Formation of Side Products
Q5: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A5: The formation of side products is a common issue. Potential side products and mitigation strategies are outlined below:
-
Polymerization/Tarry material: This is often observed at high temperatures and can result from intermolecular reactions.
-
Solution: Lower the reaction temperature and consider using a more dilute solution. Slow addition of the this compound to the amine solution may also be beneficial.
-
-
Over-alkylation of the Amine: If the primary amine is too reactive or used in large excess, it is possible for it to react with more than one molecule of the dihaloketone, leading to complex mixtures.
-
Solution: Use a stoichiometric amount of the amine or a slight excess (e.g., 1.1 equivalents).
-
-
Formation of Acyclic Intermediates: Incomplete cyclization can lead to the accumulation of acyclic amino-keto-halide or diamino-ketone intermediates.
-
Solution: Increase the reaction temperature or time to promote the final cyclization and dehydration steps. The addition of a mild acid catalyst in the final stage of the reaction could also be attempted to facilitate the dehydration.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis with this compound.
Experimental Protocols
General Protocol for the Synthesis of 1-Aryl-3-acetylpyrroles
This protocol provides a general methodology for the reaction of this compound with an aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Solvent (e.g., DMF or Ethanol)
-
Base (optional, e.g., K₂CO₃, 2.0 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline and the solvent.
-
If using an optional base, add it to the mixture.
-
Slowly add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow Diagram
Caption: General experimental workflow for the synthesis of substituted pyrroles.
This technical support guide provides a starting point for troubleshooting the synthesis of substituted pyrroles from this compound. Given the unique nature of this starting material, careful optimization of reaction conditions is crucial for a successful outcome. Always ensure that starting materials are pure and that reactions are monitored closely.
References
Technical Support Center: Byproduct Identification in the Synthesis of 3-Piperidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of byproducts from the reaction of 1,5-Dichloropentan-3-one with ammonia. This reaction is a key step in the synthesis of various piperidine scaffolds, which are crucial in pharmaceutical development. Understanding and controlling byproduct formation is critical for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product from the reaction of this compound with ammonia?
The expected primary product is a derivative of 3-piperidinone. The reaction proceeds via a variation of the Robinson-Schöpf reaction or a double Mannich reaction, where ammonia acts as the amine source. The initial reaction involves the formation of an imine with the ketone, followed by intramolecular cyclization.
Q2: What are the most likely byproducts in this reaction?
Potential byproducts can arise from several competing reaction pathways. These include:
-
Over-alkylation Products: The initially formed piperidinone is a secondary amine and can react further with the starting material, this compound, to form tertiary amine byproducts.
-
Favorskii Rearrangement Products: As an α-haloketone, this compound can undergo a Favorskii rearrangement in the presence of a base (ammonia), leading to the formation of carboxylic acid amide derivatives with a rearranged carbon skeleton.[1][2]
-
Aldol Condensation Products: Self-condensation of the starting ketone or reaction with intermediates can lead to higher molecular weight byproducts.
-
Incomplete Cyclization Products: Intermediates, such as the mono-amino substituted ketone, may be present if the reaction does not go to completion.
Q3: How can I minimize the formation of byproducts?
Minimizing byproducts often involves careful control of reaction conditions:
-
Stoichiometry: Using a large excess of ammonia can favor the formation of the primary amine product and reduce over-alkylation.
-
Temperature: Lowering the reaction temperature may help to minimize side product formation from reactions like aldol condensations.[2]
-
Reaction Time: Monitoring the reaction progress closely can prevent the formation of degradation products or further reaction of the desired product.[2]
Q4: What analytical techniques are best suited for identifying these byproducts?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and impurities. Derivatization may be necessary for polar compounds.[3]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and various byproducts. A UV detector can be used, potentially with derivatization for compounds lacking a chromophore.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated byproducts.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of byproducts in complex mixtures.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of 3-piperidinone derivatives from this compound and ammonia.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the desired 3-piperidinone derivative. | Incomplete reaction; prevalence of side reactions. | Optimize reaction conditions: adjust stoichiometry (excess ammonia), temperature, and reaction time. Monitor reaction progress using TLC or HPLC. |
| Presence of a higher molecular weight peak in GC-MS or LC-MS. | Over-alkylation of the desired piperidinone product. | Increase the molar excess of ammonia. Consider adding ammonia portion-wise to maintain a high concentration throughout the reaction. |
| Identification of a compound with a five-membered ring or a carboxylic acid amide functionality. | Favorskii rearrangement has occurred.[1][2] | Use a less basic amine source if possible, or carefully control the reaction temperature. The choice of solvent can also influence this rearrangement. |
| A complex mixture of unidentified products is observed. | Multiple side reactions are occurring, such as aldol condensations or polymerizations. | Lower the reaction temperature. Ensure efficient stirring to avoid localized high concentrations of reactants. |
| The isolated product is a different isomer than expected. | The reaction may be proceeding through an alternative cyclization pathway. | The stereochemical outcome can be influenced by the catalyst and reaction conditions. Consider screening different catalysts or solvents.[2] |
Data Presentation: Potential Byproducts and Their Characteristics
| Byproduct Type | Potential Structure/Functional Group | Expected Mass Spectrum (MS) Signature | Key NMR Signals |
| Over-alkylation Product | Tertiary amine with two piperidinone moieties linked by a pentan-3-one bridge. | Molecular ion corresponding to the addition of a second piperidinone unit minus HCl. | Additional aliphatic and carbonyl signals, absence of N-H proton. |
| Favorskii Rearrangement Product | Cyclopentanecarboxamide derivative. | Isomeric with the starting material and ammonia adduct, but with a different fragmentation pattern. | Signals corresponding to a five-membered ring and an amide proton. |
| Aldol Condensation Product | Dimer of the starting material or its derivatives. | Molecular ion approximately double the mass of the starting material. | Complex aliphatic and carbonyl region with additional olefinic protons if dehydration occurred. |
| Incomplete Cyclization Product | 1-amino-5-chloropentan-3-one. | Molecular ion corresponding to the starting material plus ammonia. | Presence of a primary amine signal and signals for the chloroalkyl chain. |
Experimental Protocols
General Procedure for the Synthesis of 3-Piperidinone Derivatives
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and an organic co-solvent.
-
Addition of Ammonia: Add a concentrated aqueous solution of ammonia (5-10 eq).
-
Reaction: Seal the vessel and heat the mixture with stirring to a temperature between 50-100 °C. The optimal temperature and time should be determined by monitoring the reaction by TLC or GC.
-
Work-up: After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for Byproduct Analysis by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane). If necessary, perform a derivatization step (e.g., silylation) to improve the volatility of polar compounds.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from a low m/z (e.g., 40) to a high enough m/z to detect potential dimers.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns.
Mandatory Visualization
Caption: Logical workflow for the identification and mitigation of byproducts.
References
Strategies to minimize the formation of oligomeric side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of oligomeric side products during their experiments.
Troubleshooting Guides
Issue 1: I am observing unexpected high molecular weight species in my protein purification.
Answer:
The presence of high molecular weight species often indicates protein aggregation, which can be a significant challenge in recombinant protein production.[1][2] Aggregates can be either soluble or insoluble and can compromise the function and stability of your target protein.[1] Here are several strategies to troubleshoot and minimize protein aggregation:
1. Optimization of Expression and Lysis Conditions:
-
Temperature: Lowering the expression temperature can promote proper protein folding and improve solubility.[1]
-
Fusion Tags: Using solubility-enhancing fusion tags like Maltose Binding Protein (MBP) or thioredoxin (Trx) can be effective.[1]
-
Lysis Buffer: Increasing the sample volume during lysis can help by maintaining a lower protein concentration.[3]
2. Buffer Optimization and Additives:
The composition of your purification and storage buffers is critical for protein stability. Consider screening different buffer conditions to find the optimal environment for your protein.
-
pH and Salt Concentration: Adjusting the pH away from the protein's isoelectric point (pI) can increase solubility. Varying the salt concentration can also modulate electrostatic interactions that may lead to aggregation.[3]
-
Reducing Agents: For proteins with cysteine residues, the inclusion of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[3]
-
Stabilizing Excipients: A variety of additives can help stabilize your protein and prevent aggregation.
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant, preventing aggregation during freeze-thaw cycles.[1][3] |
| Arginine & Glutamate | 50-500 mM | Binds to charged and hydrophobic regions, increasing protein solubility.[2][3] |
| Non-denaturing Detergents | 0.01-0.1% (w/v) | Solubilizes protein aggregates without causing denaturation (e.g., Tween 20, CHAPS).[3] |
| Osmolytes | Varies | Favors the native, less aggregation-prone state of the protein.[3] |
Experimental Protocol: Screening for Optimal Buffer Additives
-
Prepare small aliquots of your purified protein.
-
Create a matrix of buffer conditions with varying concentrations of the additives listed in the table above.
-
Incubate the protein samples in the different buffer conditions under relevant stress conditions (e.g., elevated temperature, freeze-thaw cycles).
-
Analyze the samples for aggregation using techniques such as dynamic light scattering (DLS), size-exclusion chromatography (SEC), or native-PAGE.
-
The condition that shows the minimal amount of high molecular weight species is the optimal buffer for your protein.
Workflow for Troubleshooting Protein Aggregation
Caption: A workflow diagram for troubleshooting protein aggregation.
Issue 2: My polymerization reaction is yielding a broad molecular weight distribution and/or insoluble products.
Answer:
Uncontrolled polymerization can lead to unwanted side reactions, resulting in polymers with broad molecular weight distributions, branching, cross-linking, or even degradation.[4][5] Precise control over the reaction conditions is crucial for synthesizing well-defined polymers.
1. Control of Reaction Parameters:
-
Temperature and Pressure: Maintaining optimal temperature and pressure is key.[4] High temperatures can increase reaction rates but may also promote side reactions like chain transfer or degradation.[5]
-
Monomer and Reagent Purity: Impurities such as moisture or oxygen can act as initiators or inhibitors, leading to uncontrolled polymerization.[4] Ensure high purity of all starting materials.
-
Stirring and Heat Transfer: Polymerization reactions are often exothermic. Efficient stirring and heat removal are necessary to prevent temperature spikes that can cause runaway reactions.[4]
2. Use of Inhibitors and Terminators:
Inhibitors are added in small amounts to prevent premature or uncontrolled polymerization.
-
Radical Scavengers: Compounds like phenothiazine can act as radical inhibitors, preventing runaway radical polymerization.[4] Oxygen can also act as an inhibitor in radical polymerizations.[4]
-
Chain Transfer Agents: These agents can be used to control the molecular weight of the polymer.
3. Choice of Polymerization Method:
The polymerization technique itself can be chosen to minimize side reactions.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide excellent control over the polymerization process, leading to polymers with narrow molecular weight distributions.[4][6]
-
Ring-Opening Polymerization (ROP): This method can be designed to be irreversible, driving the reaction towards the desired polymer and minimizing side products.[4][6]
Experimental Protocol: Optimization of a Polymerization Reaction
-
Purity Check: Ensure all monomers, solvents, and initiators are of the highest purity and are free from inhibitors (unless used intentionally).
-
Reaction Setup: Set up the reaction in a well-controlled reactor with precise temperature and pressure monitoring and control. Ensure efficient stirring.
-
Parameter Screening:
-
Temperature: Run the polymerization at a range of temperatures to determine the optimal balance between reaction rate and control over molecular weight.
-
Concentration: Vary the monomer and initiator concentrations to study their effect on polymerization kinetics and polymer properties.[5]
-
-
Analysis: Characterize the resulting polymers using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Refinement: Based on the results, refine the reaction conditions to achieve the desired polymer characteristics.
Logical Flow for Polymerization Control
Caption: A decision-making diagram for controlling polymerization reactions.
Issue 3: I am observing significant side product formation during solid-phase peptide synthesis (SPPS).
Answer:
Side reactions in solid-phase peptide synthesis (SPPS) can lead to the formation of deletion sequences, modified peptides, and other impurities, which complicate purification and reduce the overall yield. Several common side reactions can be minimized with careful planning and execution of the synthesis.
1. Aspartimide Formation:
This is a common side reaction for peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences.[7]
-
Mitigation:
2. Diketopiperazine Formation:
This occurs at the dipeptide stage, especially when proline is one of the first two residues.[7]
-
Mitigation:
3. Racemization:
The loss of stereochemical integrity at the α-carbon can occur during activation and coupling steps.
-
Mitigation:
-
Use of coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma Pure.
-
Careful control of temperature and reaction times.
-
4. Pyroglutamate Formation:
N-terminal glutamine residues can cyclize, especially under basic conditions.[7]
-
Mitigation:
-
Adding HOBt to the deprotection solution can suppress this side reaction.[7]
-
Summary of Common SPPS Side Reactions and Solutions
| Side Reaction | Common Sequences | Mitigation Strategy |
| Aspartimide Formation | Asp-Gly, Asp-Ala, Asp-Ser | Add HOBt to deprotection solution; use backbone protecting groups.[7] |
| Diketopiperazine Formation | Proline at N-terminus | Use 2-chlorotrityl chloride resin; couple as a dipeptide.[7] |
| Pyroglutamate Formation | N-terminal Gln | Add HOBt to deprotection solution.[7] |
| 3-(1-Piperidinyl)alanine Formation | C-terminal Cys | Use a sterically bulky protecting group for the cysteine sulfhydryl group.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the main driving forces behind oligomer formation?
A1: Oligomer formation is driven by a variety of intermolecular forces. In the case of proteins, hydrophobic interactions are a major driving force, where nonpolar regions of the protein associate to minimize contact with water.[2][8] Electrostatic interactions, such as the formation of salt bridges, also play a significant role.[9] For synthetic polymers, the formation of covalent bonds between monomer units is the primary driving force.
Q2: How can I detect and quantify oligomeric side products?
A2: Several analytical techniques can be used to detect and quantify oligomers:
-
Size-Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order oligomers.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[1]
-
Analytical Ultracentrifugation (AUC): AUC can provide detailed information about the size, shape, and association state of macromolecules in solution.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): This technique separates proteins in their native state, allowing for the visualization of different oligomeric species.
-
Mass Spectrometry (MS): MS can be used to identify the mass of different species in a sample, confirming the presence of oligomers.
Q3: Are there any computational tools that can help predict and prevent oligomerization?
A3: Yes, computational tools are increasingly being used to predict aggregation-prone regions in proteins. By identifying these "hot spots," it may be possible to engineer the protein to be more resistant to aggregation, for example, by mutating key hydrophobic residues to more hydrophilic ones. Molecular dynamics (MD) simulations can also be used to study the early stages of oligomerization and to understand the mechanism of aggregation.[8][9]
Q4: Can oligomerization ever be beneficial?
A4: While often considered a detrimental side reaction, the controlled formation of oligomers is a fundamental aspect of many biological processes. Many proteins must form specific dimeric or multimeric complexes to be functionally active. In materials science, the self-assembly of monomers into well-defined oligomeric structures is a key principle in the bottom-up fabrication of nanomaterials. The key is the ability to control the process to form the desired oligomeric species and avoid uncontrolled aggregation or polymerization.
References
- 1. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 2. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. youtube.com [youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. A Perspective on Reversibility in Controlled Polymerization Systems: Recent Progress and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Principles Governing Oligomer Formation in Amyloidogenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography conditions for purifying 1,5-Dichloropentan-3-one derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography purification of 1,5-Dichloropentan-3-one and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives via column chromatography.
Question: My compound, a this compound derivative, appears to be decomposing on the silica gel column. What could be happening and how can I prevent it?
Answer:
Compound decomposition on silica gel is a common issue, especially with sensitive molecules like certain ketones. The acidic nature of standard silica gel can catalyze degradation or unwanted reactions.
-
Potential Problem: The silanol groups (Si-OH) on the surface of silica gel are acidic and can promote reactions such as enolization followed by decomposition, or even reduction of the ketone functionality to a hydroxyl group, particularly if trace impurities are present in the crude material or solvents.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidity of the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the desired non-polar solvent component of your mobile phase and add 1-3% triethylamine or pyridine. The treated silica can then be packed as a slurry.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil®.[1] A quick test on a TLC plate with the alternative stationary phase can indicate if it is a suitable option.
-
Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time the compound is in contact with the stationary phase. However, this may lead to a decrease in separation efficiency.
-
Work at Lower Temperatures: If the compound is thermally labile, consider running the column in a cold room to minimize decomposition.
-
Question: I'm having trouble getting good separation between my desired this compound derivative and impurities. What can I do?
Answer:
Poor separation can be due to several factors, including the choice of mobile phase and the column packing.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key to good separation is selecting an appropriate solvent system. This is typically achieved by screening various solvent mixtures using Thin Layer Chromatography (TLC). For chlorinated ketones, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2]
-
Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.
-
If the spots are too close together, try a less polar solvent system (increase the proportion of the non-polar solvent). If the spots are not moving from the baseline, increase the polarity.
-
-
Use Gradient Elution: If a single solvent mixture (isocratic elution) does not effectively separate all components, a gradient elution can be employed. Start with a non-polar solvent system to elute the non-polar impurities, and gradually increase the polarity of the mobile phase to elute your compound and then the more polar impurities.
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure the silica gel is packed uniformly. Dry packing followed by careful solvent flushing or wet slurry packing are common techniques.[3]
-
Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Also, ensure the sample is loaded onto the column in a minimal amount of solvent, preferably the mobile phase itself, to create a narrow starting band.[4][5] Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, can also improve separation.[4]
-
Question: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?
Answer:
If your compound is not eluting, it may have irreversibly adsorbed to the stationary phase or decomposed.
-
Troubleshooting Steps:
-
Check Compound Stability: First, ensure your compound is stable to silica gel by performing a stability test on a TLC plate. Spot your compound on a silica gel TLC plate, let it sit for a few hours, and then elute it. If you see significant streaking or new spots, your compound is likely decomposing.[1]
-
Verify the Solvent System: Double-check that you are using the correct solvents and that they have not been mislabeled.[1]
-
Flush with a Very Polar Solvent: Try flushing the column with a very polar solvent like methanol or a mixture of dichloromethane and methanol to elute any strongly adsorbed compounds.[2] Note that using high concentrations of methanol can sometimes dissolve some of the silica gel.
-
Consider Reversed-Phase Chromatography: If your compound is very polar, it may be better suited for reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and versatile stationary phase for the purification of a wide range of organic compounds, including ketones.[6][7] However, due to the potential for acidic catalysis, neutral or basic alumina can be a good alternative if compound instability is observed on silica gel.[7]
Q2: How do I choose the right mobile phase for my column?
A2: The ideal mobile phase is best determined by conducting preliminary experiments with Thin Layer Chromatography (TLC). A good starting point for moderately polar compounds like chlorinated ketones is a mixture of hexanes and ethyl acetate.[2] Vary the ratio of these solvents to achieve an Rf value for your target compound between 0.2 and 0.4, which generally provides the best separation on a column.
Q3: What is the difference between wet and dry loading of a sample, and which one should I use?
A3:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipetted onto the top of the packed column.[4] This is a quick and common method.
-
Dry Loading: The crude sample is dissolved in a suitable solvent, and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to leave the sample adsorbed onto the silica. This dry powder is then carefully added to the top of the column.[4] Dry loading is often preferred for samples that are not very soluble in the mobile phase or for achieving better separation of closely eluting compounds.
Data Presentation
| Parameter | Recommended Starting Conditions | User's Optimized Conditions & Results |
| Stationary Phase | Silica Gel (230-400 mesh) | |
| Column Dimensions | 2-5 cm diameter, 20-30 cm length | |
| Mass of Stationary Phase | 50-100 g | |
| Mass of Crude Sample | 0.5-2.0 g | |
| Sample Loading Method | Dry Loading | |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (9:1 to 4:1) | |
| Elution Type | Isocratic or Gradient | |
| Flow Rate | ~2 inches/minute (for flash chromatography) | |
| Fraction Size | 10-20 mL | |
| TLC Staining | Potassium Permanganate or Iodine | |
| Rf of Purified Product | ||
| Yield of Purified Product | ||
| Purity of Product (e.g., by NMR, GC-MS) |
Experimental Protocols
Protocol: Generalized Column Chromatography Purification of a this compound Derivative
This protocol provides a general procedure for the purification of a crude this compound derivative using flash column chromatography on silica gel.
1. Preparation of the Column: a. Select a glass column of appropriate size. b. Insert a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer (approx. 1 cm) of sand on top of the cotton plug. d. Fill the column with the chosen stationary phase (e.g., silica gel) using either a dry packing or slurry packing method. For slurry packing, mix the silica gel with the initial, non-polar mobile phase and pour it into the column, allowing the solvent to drain until it is level with the top of the silica. e. Gently tap the column to ensure even packing and remove any air bubbles. f. Add another thin layer of sand on top of the packed silica gel.
2. Sample Loading (Dry Loading Method): a. Dissolve the crude this compound derivative (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (e.g., 2-3 g) to the solution. c. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
3. Elution: a. Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and silica. b. Apply gentle pressure to the top of the column using a pump or a nitrogen/argon line to force the solvent through the column at a steady rate (for flash chromatography). c. Begin collecting fractions in test tubes or flasks. d. If using gradient elution, start with the less polar solvent system and gradually increase the polarity according to your TLC analysis.
4. Fraction Analysis: a. Monitor the elution of the compounds by spotting fractions onto TLC plates. b. Visualize the spots using a suitable method (e.g., UV light if the compounds are UV-active, or a chemical stain like potassium permanganate). c. Combine the fractions that contain the pure desired product.
5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative. b. Confirm the purity and identity of the product using analytical techniques such as NMR, GC-MS, or IR spectroscopy.
Mandatory Visualization
Caption: Troubleshooting workflow for common column chromatography issues.
References
Effect of temperature on the rate of reaction with 1,5-Dichloropentan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dichloropentan-3-one. The following information addresses common issues related to the effect of temperature on its reaction rate.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reactions involving this compound?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of reaction for this compound.[1][2] This is primarily due to two factors explained by collision theory:
-
Increased Collision Frequency: At higher temperatures, molecules have greater kinetic energy and move faster, leading to more frequent collisions between reactant molecules.[1]
-
Increased Collision Energy: A higher temperature increases the proportion of molecules that possess the minimum required energy for a reaction to occur, known as the activation energy (Ea).[1][3]
The relationship between temperature and the rate constant (k) is described by the Arrhenius equation: k = Ae(-Ea/RT).[4][5]
Q2: What are the expected products of a reaction between this compound and a nucleophile?
A2: this compound has two primary reactive sites: the electrophilic carbon atoms bonded to the chlorine atoms and the carbonyl carbon. The chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.[6][7][8] For example, reaction with a nucleophile like hydroxide (OH⁻) would be expected to displace the chloride ions, potentially forming 1,5-dihydroxypentan-3-one. The carbonyl group can also undergo nucleophilic addition.[9][10]
Q3: Are there potential side reactions to be aware of when heating this compound?
A3: Yes, at elevated temperatures, the likelihood of side reactions such as elimination reactions can increase, competing with the desired nucleophilic substitution.[11][12] The basicity of the nucleophile plays a significant role; stronger bases are more likely to induce elimination.[11][12] Additionally, the stability of the carbocation intermediate in SN1-type reactions can lead to rearrangements, although this is less likely for the primary carbons in this compound.[12]
Q4: How can I experimentally determine the effect of temperature on the reaction rate?
A4: To determine the activation energy and the effect of temperature on the reaction rate, you can perform a kinetic study. This involves measuring the reaction rate at several different temperatures while keeping the concentrations of the reactants constant.[3][13][14] By plotting the natural log of the rate constant (ln k) versus the inverse of the absolute temperature (1/T), you can create an Arrhenius plot. The slope of this line can be used to calculate the activation energy (Ea = -slope * R, where R is the ideal gas constant).[3][5][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too slow or does not proceed to completion. | 1. Low Temperature: The reaction temperature may be insufficient to overcome the activation energy barrier. 2. Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride leaving groups effectively. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction type (e.g., using a protic solvent for an SN2 reaction where an aprotic solvent would be better).[4] | 1. Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and potential side reactions. 2. Consider using a stronger nucleophile. For example, if using water as a nucleophile, switching to hydroxide can significantly increase the rate.[15] 3. Select a solvent that is appropriate for the suspected mechanism. For SN2 reactions, polar aprotic solvents like acetone or DMSO are often preferred.[4] |
| Multiple unexpected products are formed. | 1. High Temperature: Excessive heat can promote side reactions such as elimination or decomposition. 2. Strongly Basic Nucleophile: A nucleophile that is also a strong base can favor elimination reactions over substitution.[11][12] 3. Presence of Impurities: Impurities in the starting materials or solvent can act as catalysts for undesired reactions. | 1. Lower the reaction temperature to favor the desired substitution pathway. 2. If substitution is the desired outcome, consider using a less basic nucleophile with high nucleophilicity (e.g., I⁻ or Br⁻). 3. Ensure the purity of all reactants and solvents before starting the experiment. |
| Inconsistent reaction rates between experiments. | 1. Poor Temperature Control: Fluctuations in the reaction temperature will lead to variable reaction rates. 2. Inaccurate Reagent Measurement: Errors in measuring the concentration of reactants will directly impact the reaction rate. 3. Mixing Issues: Inconsistent stirring or agitation can lead to localized concentration and temperature gradients. | 1. Use a temperature-controlled water or oil bath to maintain a stable reaction temperature. 2. Calibrate all measuring equipment and prepare stock solutions carefully. 3. Ensure consistent and efficient stirring throughout the reaction. |
Experimental Protocols
Protocol for Determining the Rate Constant and Activation Energy
This protocol outlines a general procedure for studying the kinetics of the reaction of this compound with a nucleophile (e.g., NaOH) at various temperatures.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution
-
Suitable solvent (e.g., a mixture of ethanol and water)
-
Quenching solution (e.g., dilute acid)
-
Indicator for titration (e.g., phenolphthalein)
-
Constant temperature water bath
-
Reaction flasks, pipettes, burettes, and stopwatches
Procedure:
-
Temperature Control: Set the constant temperature water bath to the desired temperature (e.g., 20°C). Allow the reactant solutions to equilibrate to this temperature.
-
Reaction Initiation: In a reaction flask, add a known volume of the this compound solution. Simultaneously, start the stopwatch and add a known volume of the pre-heated NaOH solution.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a quenching solution to stop the reaction.
-
Titration: Determine the concentration of unreacted NaOH in the quenched sample by titrating with a standardized acid solution.
-
Data Collection: Repeat steps 3-5 at multiple time points to monitor the decrease in NaOH concentration over time.
-
Varying Temperature: Repeat the entire experiment at several other temperatures (e.g., 25°C, 30°C, 35°C, 40°C).
-
Data Analysis:
-
For each temperature, plot the concentration of NaOH versus time to determine the initial rate of reaction.
-
Assuming the reaction is first order with respect to both reactants, the rate law is: Rate = k[C₅H₈Cl₂O][NaOH]. Calculate the rate constant (k) at each temperature.
-
Create an Arrhenius plot of ln(k) vs. 1/T (in Kelvin).
-
Determine the slope of the line from the Arrhenius plot.
-
Calculate the activation energy (Ea) using the formula: Ea = -slope × R (where R = 8.314 J/mol·K).
-
Safety Precautions:
-
This compound is harmful if swallowed or inhaled, causes skin irritation, and may cause respiratory irritation.[16] Handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][6]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Data Presentation
The following tables present illustrative data for a hypothetical kinetic study of the reaction of this compound with NaOH.
Table 1: Reaction Rate Data at Various Temperatures
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Initial [NaOH] (M) | Initial [C₅H₈Cl₂O] (M) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) | ln(k) |
| 20 | 293.15 | 0.00341 | 0.1 | 0.1 | 1.50 x 10⁻⁵ | 0.00150 | -6.50 |
| 25 | 298.15 | 0.00335 | 0.1 | 0.1 | 2.75 x 10⁻⁵ | 0.00275 | -5.90 |
| 30 | 303.15 | 0.00330 | 0.1 | 0.1 | 4.90 x 10⁻⁵ | 0.00490 | -5.32 |
| 35 | 308.15 | 0.00325 | 0.1 | 0.1 | 8.50 x 10⁻⁵ | 0.00850 | -4.77 |
| 40 | 313.15 | 0.00319 | 0.1 | 0.1 | 1.45 x 10⁻⁴ | 0.01450 | -4.23 |
Table 2: Calculated Arrhenius Parameters
| Parameter | Value |
| Activation Energy (Ea) | 65.7 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10¹⁰ M⁻¹s⁻¹ |
Visualizations
Caption: Workflow for the kinetic analysis of this compound.
Caption: The logical relationship between temperature and reaction rate.
References
- 1. fishersci.com [fishersci.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Activation energy - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. cognitoedu.org [cognitoedu.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. fbanks.info [fbanks.info]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. savemyexams.com [savemyexams.com]
- 16. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Ketones: A Comparative Guide to 1,3-Dichloroacetone and 1,5-Dichloropentan-3-one in Heterocyclic Synthesis
In the vast and intricate world of synthetic organic chemistry, the construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Dichlorinated ketones, with their dual electrophilic sites, serve as versatile building blocks for a variety of cyclic systems. This guide provides a detailed comparison of two such reagents: the well-established 1,3-dichloroacetone and the less-explored 1,5-dichloropentan-3-one. While the former is a workhorse for the synthesis of five-membered heterocycles, the latter presents intriguing, albeit less documented, possibilities for the construction of larger seven-membered and bridged ring systems.
1,3-Dichloroacetone: A Master of Five-Membered Rings
1,3-Dichloroacetone is a readily available and highly reactive bifunctional electrophile that has been extensively utilized in the synthesis of a wide array of five-membered heterocyclic compounds. Its C3 backbone is perfectly primed to react with a variety of binucleophiles to form stable aromatic and non-aromatic rings.
Common Heterocyclic Systems Synthesized from 1,3-Dichloroacetone:
-
Thiazoles: The Hantzsch thiazole synthesis is a classic and widely used method that employs 1,3-dichloroacetone (or other α-haloketones) and a thioamide. This reaction provides a reliable route to a diverse range of substituted thiazoles, which are prevalent motifs in many biologically active molecules. The reaction of equimolar amounts of 1,3-dichloroacetone and amidinothioureas has been shown to produce (2-amino-5-thiazolyl) chloromethyl ketones in yields of 20-40%.[1]
-
Imidazoles: The condensation of 1,3-dichloroacetone with amidines is a common method for the synthesis of 2,4-disubstituted imidazoles.[2] This reaction proceeds via a double nucleophilic substitution, leading to the formation of the imidazole core.
-
Fused Heterocycles: 1,3-Dichloroacetone can react with 2-aminoazaheterocycles to yield fused imidazole systems, such as imidazo[1,2-a]pyridines.[3] These reactions have been carried out with various 2-aminoazines and 2-aminoazoles.[3]
-
Peptide Cross-Linking and Bicyclic Peptides: A significant application of 1,3-dichloroacetone is in the realm of peptide chemistry. It acts as a robust reagent for cross-linking cysteine residues, forming an acetone-like bridge.[4][5][6] This strategy has been successfully employed to create bicyclic peptides, enhancing their conformational stability and proteolytic resistance.[4][5][6]
Quantitative Data for Selected Reactions of 1,3-Dichloroacetone
| Heterocycle | Binucleophile | Reaction Conditions | Yield (%) | Reference |
| (2-Methylamino)-5-thiazolyl chloromethyl ketone | N-methyl-N'-(dimethylaminomethylene)thiourea | Isopropanol, reflux, 3h | 40 | [1] |
| bis(4-Methyl-2-methylamino-5-thiazolyl) ketone | N,N-dimethyl-N'-methylacetamidine-isothiocyanate adduct (2 equiv.) | Isopropanol, reflux, 2h | Not specified, but product isolated | [1] |
| Bicyclic Dimeric Peptide | Cyclic peptide monomers with cysteine residues | 50 mM NH4HCO3 (pH 8.0), TCEP, DMF, rt | Varies with peptide (e.g., ~70% for one peptide) | [4][5][6] |
Experimental Protocols for Key Syntheses with 1,3-Dichloroacetone
General Procedure for the Synthesis of (2-Amino-5-thiazolyl) Chloromethyl Ketones: [1]
A mixture of the formamidinothiourea (1 equivalent) and 1,3-dichloroacetone (1 equivalent) is refluxed in isopropanol for 3 hours. The solvent is then removed under reduced pressure. The residue is triturated with water, filtered, and recrystallized from a suitable solvent (e.g., methanol-ethyl acetate) to yield the chloromethyl [(2-amino)-5-thiazolyl] ketone.
General Protocol for Dimerization of Cyclic Peptides with 1,3-Dichloroacetone: [4][5]
The cyclic peptide monomer containing a free cysteine is dissolved in a buffer solution (e.g., 50 mM ammonium bicarbonate, pH 8.0). A reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) is added to ensure the cysteine thiol is in its reduced state. 1,3-dichloroacetone (in a solvent like DMF) is then added portion-wise to the peptide solution. The reaction progress is monitored by LC-MS. Upon completion, the dimeric peptide is purified by reverse-phase HPLC.
This compound: A Reagent of Untapped Potential for Larger Rings
In stark contrast to its three-carbon counterpart, this compound is a significantly less explored reagent in the context of heterocycle synthesis. While its chemical properties are documented, there is a notable absence of published experimental data detailing its successful application in the formation of heterocyclic systems.[7] However, its C5 backbone with electrophilic centers at the 1 and 5 positions makes it a theoretically ideal candidate for the synthesis of seven-membered heterocycles and bridged systems.
Potential Heterocyclic Systems from this compound:
Based on fundamental principles of organic synthesis, this compound is expected to react with various binucleophiles to yield seven-membered rings. The central ketone functionality could either be retained in the final product or participate in subsequent reactions.
-
Diazepines: Reaction with a 1,2-diamine, such as ethylenediamine or o-phenylenediamine, could potentially lead to the formation of a 1,4-diazepine ring. The initial double alkylation would be followed by an intramolecular condensation with the central ketone.
-
Oxepines: A 1,2-diol, like ethylene glycol, could react with this compound under basic conditions to form a seven-membered oxepine derivative through an intramolecular Williamson ether synthesis.
-
Thiepines: Similarly, a 1,2-dithiol, such as ethane-1,2-dithiol, could serve as the binucleophile to construct a thiepine ring.[8]
-
Bridged Heterocycles: If the binucleophile has a more rigid structure or if the reaction is conducted with a mononucleophile that also contains a reactive group towards the central ketone, the formation of bridged bicyclic systems could be envisioned. For example, reaction with ammonia or a primary amine could lead to an initial piperidone formation, with the chloroethyl side chain available for further intramolecular cyclization.
The following diagram illustrates the conceptual synthetic pathways for these two reagents.
Caption: Divergent synthetic pathways of 1,3-dichloroacetone and this compound.
Conclusion and Future Outlook
This guide highlights the established utility of 1,3-dichloroacetone as a versatile and reliable building block for the synthesis of five-membered heterocycles and for applications in peptide chemistry. The wealth of experimental data and established protocols underscores its importance for researchers and drug development professionals.
In contrast, this compound represents an area of significant untapped potential. While its structural features suggest a straightforward entry into seven-membered and bridged heterocyclic systems, the lack of published research in this area presents both a challenge and an opportunity. The hypothetical pathways outlined in this guide serve as a call to the synthetic chemistry community to explore the reactivity of this intriguing molecule. Future research in this direction could unlock novel scaffolds for drug discovery and expand the synthetic chemist's toolbox for constructing complex molecular architectures. As the demand for novel heterocyclic compounds continues to grow, a thorough investigation into the synthetic applications of this compound is not only warranted but essential.
References
- 1. ias.ac.in [ias.ac.in]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 3592-25-4 [smolecule.com]
- 8. Thiepine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Bis-Electrophiles for the Synthesis of Seven-Membered Rings
The synthesis of seven-membered rings, or cycloheptanes and their heterocyclic analogues, is a significant challenge in organic chemistry, primarily due to unfavorable entropic factors and transannular strain. However, their prevalence in the core structures of numerous biologically active natural products and pharmaceuticals necessitates efficient synthetic strategies. This guide provides a comparative overview of common bis-electrophiles used for the construction of these valuable motifs, focusing on reaction performance, scope, and experimental procedures to aid researchers in selecting the optimal strategy for their synthetic targets.
Overview of Synthetic Strategies
The formation of a seven-membered ring from an acyclic precursor requires the formation of two bonds, typically achieved by reacting a bis-electrophile with a nucleophilic partner. The most prominent methods include cycloaddition reactions, where reactants that generate bis-electrophilic intermediates are used, and classical intramolecular alkylations. This guide will focus on three primary classes of bis-electrophiles or their synthetic equivalents:
-
α,α'-Dihaloketones (for [4+3] Cycloaddition): These compounds serve as precursors to oxyallyl cations, which act as the three-atom bis-electrophilic component in [4+3] cycloaddition reactions with a four-atom diene.
-
Activated Vinylcyclopropanes (for [5+2] Cycloaddition): In the presence of a transition metal catalyst, vinylcyclopropanes (VCPs) undergo ring-opening to form a metallacyclic intermediate that behaves as a five-atom bis-electrophilic synthon, reacting with a two-atom π-system.
-
1,n-Dihaloalkanes and Bis-epoxides (for Intramolecular Alkylation): These represent classical bis-electrophiles that react with a bis-nucleophile or a tethered single nucleophile in a sequential or one-pot manner to form the seven-membered ring.
Comparative Performance of Bis-Electrophiles
The choice of bis-electrophile significantly impacts the yield, stereoselectivity, and functional group tolerance of the ring-forming reaction. The following table summarizes quantitative data for representative examples of each class.
| Bis-Electrophile/Precursor | Nucleophile/Reaction Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference Snippet(s) |
| 2,4-Dibromo-3-pentanone | Furan | Cu/NaI | Acetonitrile | Reflux | 65 | [1] |
| 2,4-Dibromo-3-pentanone | Cyclopentadiene | Fe₂(CO)₉ | Benzene | 40 | 90 | [2] |
| 1-((1-Cyclopropylvinyl)oxy)trimethylsilane | Dimethyl acetylenedicarboxylate | [Rh(CO)₂Cl]₂ | Toluene | 110 | 81 | [3] |
| Ene-Vinylcyclopropane Substrate | Carbon Monoxide (CO) | [Rh(CO)₂Cl]₂ | 1,4-Dioxane | 90 | 54 | |
| 1,4-Dibromobutane | Dimethyl malonate | NaH | THF | Reflux | ~60-70 | [4] |
| C₂-Symmetric Bis-epoxide | Sodium sulfide nonahydrate | Not specified | Not specified | Not specified | High | [5] |
Reaction Mechanisms and Experimental Workflows
The pathways for ring formation differ significantly between these methods. Cycloadditions are often concerted or pseudo-concerted processes, offering good stereocontrol, while intramolecular alkylations are sequential processes.
[4+3] Cycloaddition Workflow
This strategy involves the in situ generation of a reactive oxyallyl cation from an α,α'-dihaloketone, which is then trapped by a diene to form the cycloheptenone product.
Caption: General workflow for a [4+3] cycloaddition reaction.
Rhodium-Catalyzed [5+2] Cycloaddition Mechanism
This catalytic cycle begins with the coordination of the vinylcyclopropane (VCP) to the rhodium(I) catalyst, followed by oxidative cyclometalation, insertion of the π-component (e.g., an alkyne), and reductive elimination to release the seven-membered ring product and regenerate the catalyst.
Caption: Simplified mechanism for Rh-catalyzed [5+2] cycloaddition.
Detailed Experimental Protocols
Protocol 1: [4+3] Cycloaddition using 2,4-Dibromo-3-pentanone and Furan
This procedure is adapted from the reductive cyclocoupling method.[1][2][6]
-
Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with anhydrous acetonitrile (solvent). The system is flushed with an inert atmosphere (nitrogen or argon).
-
Charge Reagents: To the flask, add copper powder and sodium iodide. The mixture is stirred to create a suspension of the reducing agent.
-
Reactant Addition: Freshly distilled furan (1.5-2.0 equivalents) is added to the suspension. A solution of 2,4-dibromo-3-pentanone (1.0 equivalent) in acetonitrile is then added dropwise to the heated (refluxing) mixture over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete after 4-6 hours at reflux.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove copper salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, an 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative, is purified by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed [5+2] Cycloaddition of a Vinylcyclopropane and an Alkyne
This protocol is a general representation of the method developed by Wender and others.[3]
-
Apparatus Setup: A Schlenk tube or a sealed reaction vial is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Charge Reagents: The reaction vessel is charged with the rhodium catalyst, typically chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or Wilkinson's catalyst (RhCl(PPh₃)₃), under a positive pressure of inert gas.
-
Solvent and Reactant Addition: Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane) is added via syringe. The vinylcyclopropane (VCP) substrate (1.0 equivalent) and the alkyne coupling partner (1.1-1.5 equivalents) are then added sequentially.
-
Reaction Conditions: The vessel is sealed and heated to the specified temperature (often ranging from 80 to 110 °C) in an oil bath. The reaction is stirred for the time indicated by optimization studies (typically 12-24 hours).
-
Monitoring and Workup: The reaction is monitored by TLC or GC-MS. After cooling to room temperature, the solvent is removed in vacuo.
-
Purification: The resulting crude oil is directly purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure cycloheptadiene product.
Protocol 3: Intramolecular Dialkylation of Dimethyl Malonate with 1,4-Dibromobutane
This is a classical approach to forming carbocyclic seven-membered rings.[4]
-
Base Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexanes to remove the oil and then suspended in anhydrous tetrahydrofuran (THF).
-
Nucleophile Addition: A solution of dimethyl malonate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium enolate.
-
Bis-Electrophile Addition: A solution of 1,4-dibromobutane (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield dimethyl cycloheptane-1,1-dicarboxylate.
Conclusion
The synthesis of seven-membered rings can be approached through several reliable methods utilizing bis-electrophiles or their synthetic precursors.
-
[4+3] Cycloadditions using α,α'-dihaloketones are powerful for constructing functionalized cycloheptenones, especially when using cyclic dienes like furan and cyclopentadiene.[6][7]
-
Transition metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes offer a highly efficient and atom-economical route to seven-membered carbocycles and heterocycles, with significant advances in asymmetric catalysis.[3]
-
Intramolecular dialkylations with reagents like 1,n-dihaloalkanes remain a robust, albeit more traditional, method for forming simple cycloalkane rings from active methylene compounds.[4]
-
Ring-opening of bis-epoxides with nucleophiles like sodium sulfide provides a direct route to functionalized seven-membered heterocycles.[5]
The selection of the appropriate bis-electrophile will depend on the desired complexity of the target molecule, required stereochemistry, and the compatibility of the reaction conditions with other functional groups present in the starting materials. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Pd-catalyzed intramolecular addition of active methylene compounds to alkynes with subsequent cross-coupling with (hetero)aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
The Tropinone Synthesis: A Comparative Guide to Succinaldehyde and its Synthetic Equivalents
For researchers, scientists, and drug development professionals, the synthesis of tropinone, a vital precursor to valuable tropane alkaloids like atropine and cocaine, is a process of significant interest. The classic Robinson-Schöpf reaction offers an elegant biomimetic route to this bicyclic molecule. However, the choice of starting materials, particularly the source of the four-carbon aldehyde component, can dramatically impact the efficiency, reproducibility, and overall success of the synthesis. This guide provides a detailed comparison of the traditional use of succinaldehyde versus more stable synthetic precursors, with a focus on overcoming the inherent challenges of the former.
Executive Summary
The Robinson-Schöpf synthesis of tropinone traditionally employs succinaldehyde, methylamine, and a derivative of acetone, such as acetonedicarboxylic acid. While historically significant and mechanistically elegant, the use of succinaldehyde is fraught with practical difficulties. It is notoriously unstable and prone to polymerization, which can lead to inconsistent yields and purification challenges. To circumvent these issues, more stable synthetic equivalents of succinaldehyde are now commonly employed in modern synthetic protocols. A thorough review of the scientific literature, however, reveals no documented instances of 1,5-dichloropentan-3-one being used for this purpose. This guide, therefore, focuses on the well-established advantages of using stable precursors like 2,5-dimethoxytetrahydrofuran over the direct use of succinaldehyde.
The Challenge of Succinaldehyde in Tropinone Synthesis
Succinaldehyde is a highly reactive dialdehyde that is rarely found in its pure form under normal conditions.[1] Its instability is the primary drawback in its application in the Robinson-Schöpf reaction. The main challenges associated with the use of succinaldehyde include:
-
Rapid Polymerization: Succinaldehyde readily undergoes self-condensation and polymerization, especially in concentrated form or in the presence of acid or base catalysts.[1] This leads to the formation of insoluble oligomers and polymers, reducing the amount of reactant available for the desired tropinone synthesis and complicating product isolation.
-
Handling and Storage Difficulties: Due to its instability, succinaldehyde must be freshly prepared and used immediately.[1] For storage, it is typically converted into more stable derivatives, such as its cyclic hydrate or acetals like 2,5-dimethoxytetrahydrofuran.[1]
-
Inconsistent Yields: The propensity of succinaldehyde to polymerize can lead to significant variations in the yield of tropinone, making process scale-up and reproducibility a challenge. While early syntheses reported yields as low as 17%, subsequent improvements have pushed this to over 90% under carefully controlled conditions.[2][3]
This compound: A Theoretical but Undocumented Alternative
While scientific literature does not contain documented examples of this compound being used in tropinone synthesis, its structure suggests a hypothetical pathway. In theory, it could serve as a precursor to a reactive intermediate suitable for the Mannich-type condensation. One possibility is an in situ Favorskii-type rearrangement to generate a cyclopropanone derivative, which could then react with methylamine to open into a species that can participate in the double Mannich reaction.
It is crucial to emphasize that this is a theoretical proposal, and the feasibility and efficiency of such a reaction are unknown without experimental validation.
The Advantage of Stable Succinaldehyde Equivalents: 2,5-Dimethoxytetrahydrofuran
To overcome the challenges posed by succinaldehyde, chemists have turned to more stable and easily handled precursors. The most common and effective of these is 2,5-dimethoxytetrahydrofuran, the dimethyl acetal of succinaldehyde.[1] Under the acidic conditions of the Robinson-Schöpf reaction, 2,5-dimethoxytetrahydrofuran is hydrolyzed in situ to generate succinaldehyde, which is then immediately consumed in the reaction with methylamine.
The advantages of using 2,5-dimethoxytetrahydrofuran are significant:
-
Stability and Ease of Handling: Unlike succinaldehyde, 2,5-dimethoxytetrahydrofuran is a stable, commercially available liquid that can be stored for extended periods without polymerization.
-
Controlled Release of Succinaldehyde: The in situ generation of succinaldehyde ensures that its concentration remains low throughout the reaction, minimizing polymerization and favoring the desired intramolecular reactions.
-
Improved Reproducibility and Yields: The use of a stable precursor leads to more consistent and often higher yields of tropinone, making the synthesis more reliable and scalable.
Quantitative Comparison of Succinaldehyde and its Precursor
| Feature | Succinaldehyde | This compound | 2,5-Dimethoxytetrahydrofuran |
| Stability | Highly unstable, prone to polymerization[1] | Stable | Stable |
| Handling | Requires fresh preparation or use of stabilized solutions[1] | Standard laboratory handling | Standard laboratory handling |
| Commercial Availability | Available, but often as a stabilized aqueous solution | Commercially available | Commercially available |
| In Situ Generation | Not applicable | Hypothetical | Hydrolyzes in situ to succinaldehyde under acidic conditions |
| Reported Yield in Tropinone Synthesis | Highly variable (17% to >90%)[2][3] | Not reported in the literature | Consistently high yields reported |
| Reproducibility | Poor due to polymerization | Unknown | Good |
Experimental Protocols
High-Yield Synthesis of Tropinone using 2,5-Dimethoxytetrahydrofuran
This protocol is adapted from modern, high-yield procedures for the Robinson-Schöpf synthesis.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Citric acid monohydrate
-
Sodium phosphate dibasic
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Buffer Preparation: Prepare a citrate-phosphate buffer solution by dissolving citric acid monohydrate and sodium phosphate dibasic in deionized water to achieve a pH between 4 and 5.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid and methylamine hydrochloride in the prepared buffer solution.
-
Addition of Precursor: Cool the solution in an ice bath and slowly add 2,5-dimethoxytetrahydrofuran dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Heat the solution to 80-90 °C for 1-2 hours to effect decarboxylation.
-
Cool the solution and make it strongly alkaline (pH > 12) with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer multiple times with diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.
-
-
Purification: The crude tropinone can be purified by vacuum distillation or crystallization to afford the final product.
Visualizing the Synthetic Pathways
The Established Robinson-Schöpf Reaction
Experimental Workflow Overview
References
Spectroscopic Scrutiny: Confirming the Structure of 1,5-Dichloropentan-3-one and Its Isomeric Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of 1,5-dichloropentan-3-one. This report details the characteristic spectral signatures obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust methodology for structural confirmation. Furthermore, a comparative analysis with isomeric dichloropentanones and a monochlorinated analogue is presented to highlight the distinguishing spectral features crucial for unambiguous identification.
The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For compounds such as this compound, a versatile building block in organic synthesis, confirmation of its molecular architecture is paramount to ensure the desired reactivity and biological activity in subsequent applications. This guide provides a detailed comparison of the spectroscopic data for this compound and two structural alternatives: 1,3-dichloropentan-2-one and 1-chloro-3-pentanone.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its structural isomers. These values serve as a benchmark for the structural confirmation of synthesized or procured samples.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Proton Assignment | Chemical Shift (ppm) |
| This compound | -CH₂-Cl (H1, H5) | 3.84 (t) |
| -CH₂-C=O (H2, H4) | 3.03 (t) | |
| 1,3-Dichloropentan-2-one | -CHCl- | 4.65 (t) |
| -CH₂Cl | 4.35 (s) | |
| -CH₂- | 2.05 (sextet) | |
| -CH₃ | 1.08 (t) | |
| 1-Chloro-3-pentanone | -CH₂Cl | 3.78 (t) |
| -CH₂-C=O (adjacent to Cl) | 2.92 (t) | |
| -CH₂-CH₃ | 2.47 (q) | |
| -CH₃ | 1.06 (t) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C=O (C3) | 204.9 |
| -CH₂-C=O (C2, C4) | 48.1 | |
| -CH₂-Cl (C1, C5) | 39.5 | |
| 1,3-Dichloropentan-2-one | C=O | 198.8 |
| -CHCl- | 64.9 | |
| -CH₂Cl | 49.9 | |
| -CH₂- | 27.5 | |
| -CH₃ | 10.8 | |
| 1-Chloro-3-pentanone | C=O | 208.2 |
| -CH₂Cl | 45.1 | |
| -CH₂-C=O (adjacent to Cl) | 42.9 | |
| -CH₂-CH₃ | 36.0 | |
| -CH₃ | 7.7 |
Table 3: Infrared (IR) Spectroscopy Data (Absorption Bands in cm⁻¹)
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| This compound | C=O Stretch | 1720 - 1740 |
| C-Cl Stretch | 650 - 800 | |
| 1,3-Dichloropentan-2-one | C=O Stretch | 1725 - 1745 |
| C-Cl Stretch | 650 - 850 | |
| 1-Chloro-3-pentanone | C=O Stretch | 1715 - 1735 |
| C-Cl Stretch | 650 - 750 |
Table 4: Mass Spectrometry (MS) Data (Key m/z Fragments and Relative Intensities)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and [Relative Intensity] |
| This compound | 154/156/158 | 91/93 [M-CH₂CH₂Cl]⁺, 63/65 [CH₂CH₂Cl]⁺, 49 [CH₂Cl]⁺ |
| 1,3-Dichloropentan-2-one | 154/156/158 | 119/121 [M-Cl]⁺, 83/85 [M-CH₂Cl]⁺, 49 [CH₂Cl]⁺ |
| 1-Chloro-3-pentanone | 120/122 | 91 [M-C₂H₅]⁺, 63 [CH₂CH₂Cl]⁺, 57 [C₂H₅CO]⁺, 29 [C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024-4096 (or until an adequate signal-to-noise ratio is achieved).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Record the spectrum in absorbance or transmittance mode. Identify and label the major absorption peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-300 amu.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+ and M+2 peaks for chlorine-containing fragments.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the characteristic fragmentation pathway of this compound.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Purity Assessment of Synthesized 1,5-Dichloropentan-3-one: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 1,5-Dichloropentan-3-one, a key intermediate in various organic syntheses. This document outlines potential impurities, offers a detailed experimental protocol for GC-MS analysis, and presents a comparative overview of alternative methods.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can proceed through various routes, including the chlorination of pentan-3-one or the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride. Depending on the synthetic pathway, several impurities may arise:
-
Isomeric Byproducts: The chlorination of pentan-3-one can lead to the formation of isomers such as 1-chloro-3-pentanone and 2-chloro-3-pentanone.[1]
-
Over-chlorinated Products: The reaction may not stop at the desired dichlorination, leading to the formation of tri- or even tetra-chlorinated pentanones.
-
Unreacted Starting Materials: Residual pentan-3-one, ethylene, or 3-chloropropionyl chloride may remain in the final product.
-
Solvent Residues: Solvents used in the synthesis and purification steps can be present as impurities.
-
Byproducts from Side Reactions: In Friedel-Crafts acylation, side reactions can lead to the formation of various byproducts, which can be complex to identify.[2][3][4]
Comparative Analysis of Purity Assessment Methods
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[5][6][7] However, other methods can also be employed for purity assessment. The following table provides a comparison of GC-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | GC-MS | HPLC | NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with various detection methods (UV, MS, etc.). | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Applicability for this compound | Excellent, as the compound is volatile and thermally stable.[5][6] | Suitable, but may require derivatization for sensitive UV detection. | Excellent for structural elucidation and can be used for quantitative analysis (qNMR). |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range).[8] | Varies with detector (µg/mL to ng/mL range). | Higher than GC-MS and HPLC (typically > 0.1%). |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range).[8] | Varies with detector (µg/mL to ng/mL range). | Higher than GC-MS and HPLC (typically > 0.5%). |
| Precision (%RSD) | Excellent (<5%). | Excellent (<2%). | Good (<5%). |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Information Provided | Separation of volatile compounds, molecular weight, and fragmentation pattern for structural information.[9] | Separation of non-volatile and thermally labile compounds, quantitative purity. | Detailed structural information, stereochemistry, and quantitative purity without a reference standard. |
| Strengths | High resolution, high sensitivity, provides structural information.[9] | Wide applicability, suitable for non-volatile compounds.[5][6][7] | Provides unambiguous structural information, absolute quantification possible. |
| Limitations | Limited to volatile and thermally stable compounds. | May have lower resolution than GC for some compounds, potential for co-elution.[9] | Lower sensitivity, more complex data interpretation. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general framework for the purity assessment of synthesized this compound using GC-MS. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Perform a serial dilution to obtain a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[10]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Calculate the purity of the synthesized compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound using GC-MS.
Caption: Workflow for GC-MS Purity Assessment.
Logical Relationship of Purity Assessment Techniques
The choice of an analytical technique for purity assessment depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision Tree for Purity Assessment Method Selection.
References
- 1. Products and mechanism of the reaction of chlorine atoms with 3-pentanone in 700-950 torr of N(2)/O(2) diluent at 297-515 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. 96-22-0 CAS MSDS (3-Pentanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Comparative Reactivity of 1,5-Dihalopentan-3-ones in Annulation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences in the reactivity of starting materials is paramount for efficient reaction design and optimization. This guide provides a comparative analysis of the reactivity of 1,5-dihalopentan-3-ones, specifically the chloro-, bromo-, and iodo- derivatives, in annulation reactions, which are crucial for the synthesis of cyclic compounds, including seven-membered rings.
While direct comparative experimental data for annulation reactions of 1,5-dihalopentan-3-ones is not extensively available in the literature, the principles of organic chemistry and data from analogous reactions provide a strong basis for predicting their relative reactivity. The primary determinant of reactivity in these substrates is the nature of the carbon-halogen bond, which dictates the ease of displacement in nucleophilic substitution reactions that are central to annulation processes.
The general trend for leaving group ability among the halogens is Iodo > Bromo > Chloro.[1][2][3][4][5][6] This is attributed to the weaker carbon-halogen bond strength and the greater stability of the resulting halide anion as one descends the group in the periodic table.[5][6] Weaker bases are better leaving groups, and iodide is the weakest base among the common halides.[2][4]
Quantitative Comparison of Reactivity
To illustrate the impact of the halogen leaving group on the efficiency of an intramolecular cyclization (a form of annulation), we can examine a closely related reaction: the synthesis of N-benzylpiperidine from 1,5-dihalopentanes. This reaction provides a quantitative proxy for the expected reactivity trend of 1,5-dihalopentan-3-ones.
| Parameter | 1,5-Dichloropentane | 1,5-Diiodopentane |
| Reaction Time | 24 hours | 8 hours |
| Yield of N-Benzylpiperidine | 65% | 90% |
| Reaction Temperature | 100 °C | 80 °C |
| Table 1: Comparative data for the synthesis of N-benzylpiperidine from 1,5-dichloropentane and 1,5-diiodopentane, demonstrating the superior reactivity of the iodo- derivative.[7] |
Based on this data and established chemical principles, the expected order of reactivity for 1,5-dihalopentan-3-ones in annulation reactions is:
1,5-Diiodopentan-3-one > 1,5-Dibromopentan-3-one > 1,5-Dichloropentan-3-one
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N-benzylpiperidine from 1,5-dichloropentane and 1,5-diiodopentane, which can be adapted for annulation reactions with 1,5-dihalopentan-3-ones.[7]
Synthesis of N-Benzylpiperidine from 1,5-Dichloropentane
Materials:
-
1,5-Dichloropentane (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a round-bottom flask, add 1,5-dichloropentane, benzylamine, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of N-Benzylpiperidine from 1,5-Diiodopentane
Materials:
-
1,5-Diiodopentane (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a round-bottom flask, add 1,5-diiodopentane, benzylamine, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the generalized reaction mechanism for the formation of a seven-membered ring from a 1,5-dihalopentan-3-one and a generic dinucleophile, as well as the experimental workflow for a comparative reactivity study.
Conclusion
The choice of halogen in 1,5-dihalopentan-3-ones significantly impacts their reactivity in annulation reactions. Based on fundamental principles and analogous experimental data, 1,5-diiodopentan-3-one is expected to be the most reactive substrate, followed by the bromo- and then the chloro- derivative. This increased reactivity translates to shorter reaction times, milder reaction conditions, and potentially higher yields. For researchers and drug development professionals, utilizing the more reactive diiodo- or dibromo-pentan-3-ones can lead to more efficient and economical synthetic routes for constructing complex cyclic molecules.
References
The Synthetic Utility of 1,5-Dichloropentan-3-one in Crafting Novel Pharmaceutical Scaffolds: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the myriad of available building blocks, 1,5-Dichloropentan-3-one presents itself as a versatile precursor for the construction of valuable piperidone frameworks. This guide provides an objective comparison of its efficacy against established alternative synthetic strategies, supported by experimental data and detailed protocols.
This compound, a bifunctional electrophile, offers a direct route to N-substituted-4-piperidones, which are key intermediates in the synthesis of a wide range of biologically active compounds.[1] The presence of a central ketone functionality within the five-carbon backbone allows for the creation of piperidine rings with an embedded carbonyl group, a common motif in pharmacologically relevant molecules.
Comparative Analysis of Synthetic Routes to 4-Piperidone Scaffolds
The primary method utilizing this compound involves a direct cyclization with a primary amine. This approach is compared with three well-established methods for the synthesis of 4-piperidone rings: the Mannich condensation, the Dieckmann condensation, and the Petrenko-Kritschenko synthesis.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Complexity |
| Direct Cyclization | This compound, Primary Amine | Heating (40-80 °C) in a suitable solvent | 75-90%[1] | Low (One-pot) |
| Mannich Condensation | Aldehyde, Ketone (e.g., Ethyl Methyl Ketone), Ammonium Acetate | Ethanol, Reflux | Variable, often moderate[2][3] | Low (One-pot) |
| Dieckmann Condensation | Di-ester Amine | Base (e.g., Sodium Ethoxide) | Good, but can be substrate-dependent[4] | High (Multi-step precursor synthesis) |
| Petrenko-Kritschenko | Aldehyde, β-Ketoester, Ammonia/Primary Amine | Typically aqueous or alcoholic solvents at room temperature | Good[5] | Low (One-pot) |
Experimental Protocols
Direct Cyclization using this compound
This protocol is based on the synthesis of N-substituted-4-piperidones as described in patent CN102731369A.[1]
Synthesis of N-Methyl-4-piperidone:
-
Dissolve this compound in a suitable solvent A.
-
Heat the solution to 40-80 °C with stirring.
-
Gradually add 0.4-1.0 equivalents of methylamine.
-
Continue stirring for 4 hours.
-
After cooling, the reaction mixture is worked up to isolate N-methyl-4-piperidone.
-
Reported Yield: 75.2%[1]
-
Synthesis of N-Phenyl-4-piperidone:
-
Follow the same procedure as for N-methyl-4-piperidone, but substitute methylamine with aniline.
-
Reported Yield: 90%[1]
-
Alternative Protocol: Mannich Condensation
This is a general procedure for the synthesis of substituted 4-piperidones.[2][6]
-
A mixture of a substituted aromatic aldehyde (2 equivalents), a dialkyl ketone (e.g., ethyl methyl ketone, 1 equivalent), and ammonium acetate (1 equivalent) is refluxed in ethanol (30 mL).
-
The reaction mixture is allowed to stand overnight at room temperature.
-
Concentrated hydrochloric acid (30 mL) is added to precipitate the hydrochloride salt.
-
The precipitate is collected, washed with an ethanol/ether mixture (1:5), and then suspended in acetone.
-
Basification with a strong ammonia solution yields the free piperidone, which is then filtered, washed with water, and dried.
Alternative Protocol: Dieckmann Condensation
This route involves the intramolecular cyclization of a diester amine.[4]
-
A diester amine precursor is treated with a strong base, such as sodium ethoxide, to induce an intramolecular Claisen condensation.
-
This reaction forms a cyclic β-ketoester.
-
The resulting cyclic β-ketoester is then subjected to acidic hydrolysis and decarboxylation to yield the final 4-piperidone.
Biological Significance and Signaling Pathways
4-Piperidone scaffolds are integral to a multitude of pharmacologically active agents. They serve as mimics for natural compounds like curcumin and exhibit a broad range of biological activities, including anti-inflammatory, antiproliferative, and acetylcholinesterase inhibitory effects.[7][8] The functional groups on the piperidone ring and its substituents can interact with various biological targets, influencing key signaling pathways implicated in diseases such as cancer and Alzheimer's.
For instance, certain 3,5-bis(ylidene)-4-piperidone derivatives have been shown to inhibit the nuclear translocation of NF-κB, a critical signaling pathway in inflammation and cancer.[7] Others can induce the tumor suppressor protein p53 and inhibit topoisomerase II-α, both crucial in cell cycle regulation and apoptosis.[7][9] Furthermore, the piperidine moiety is found in compounds that modulate TGF-β signaling, which is involved in cell growth, differentiation, and epithelial-mesenchymal transition (EMT).[10]
Below is a diagram illustrating the logical relationship of how a synthesized piperidone scaffold can influence these key cellular signaling pathways.
Caption: Logical flow from synthesis to biological action.
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of N-substituted-4-piperidones from this compound.
Caption: Experimental workflow for 4-piperidone synthesis.
References
- 1. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 6. e-journals.in [e-journals.in]
- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the yield of a reaction with 1,5-Dichloropentan-3-one against literature values
For researchers, scientists, and professionals in drug development, the efficiency of synthetic routes is a critical factor in the selection of building blocks for complex molecules. This guide provides a comparative analysis of the synthetic yield of reactions involving 1,5-Dichloropentan-3-one, benchmarked against literature values for alternative synthetic pathways to key structural motifs.
While this compound (also known as bis(2-chloroethyl) ketone) is recognized as a versatile precursor for the synthesis of cyclic amines and various heterocyclic compounds, a comprehensive review of available literature indicates a notable absence of specific, published yield data for its direct application in many common cyclization reactions.[1][2] This guide, therefore, focuses on the reported yield for the synthesis of this compound itself and compares the yields of established, alternative methods for producing heterocyclic structures that could theoretically be synthesized from this precursor.
Synthesis of this compound
The preparation of this compound has been documented through various methods. A notable multi-step synthesis starting from ethylene and 3-chloropropionyl chloride reports an overall yield of 54%.[3] This provides a baseline for the availability of the starting material.
| Synthetic Method | Key Reagents | Reported Yield (%) | Reference |
| Multi-step synthesis from ethylene and 3-chloropropionyl chloride | Ethylene, 3-Chloropropionyl chloride, AlCl₃ | 54 | [3] |
| High-pressure hydrochlorination of 1,5-pentanediol followed by oxidation | 1,5-Pentanediol, HCl | 35 | [3] |
| Catalytic halogenation | Cl₂, CaCO₃ | 48 | [3] |
Comparative Yields for Heterocycle Synthesis
Given the lack of direct yield data for reactions using this compound, this section presents yields for established alternative routes to key heterocyclic scaffolds. This comparison allows researchers to evaluate the potential efficiency of developing new synthetic pathways using this compound against current standards.
| Synthetic Method | Key Reagents | Product Class | Reported Yield (%) |
| Dieckmann Cyclization | Diester amine | 4-Piperidone | Moderate to low |
| Aluminum Chloride-Mediated Dieckmann Cyclization | Dicarboxylic acids, Acid chlorides | Cyclic 1,3-diones | Up to 96 |
The Hantzsch thiazole synthesis is a classical method for preparing thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide. Although this compound is a dichlorinated ketone, its direct application in a Hantzsch-type synthesis to form a specific thiazole derivative with reported yields is not found in the surveyed literature. The table below shows typical yields for Hantzsch synthesis using other α-haloketones.
| Synthetic Method | Key Reagents | Product Class | Reported Yield (%) |
| Hantzsch Thiazole Synthesis | α-haloketones, Thiourea, Substituted o-hydroxybenzaldehyde | Substituted Thiazoles | 85-95 (solvent-free) |
| Hantzsch Thiazole Synthesis | 1,3-dichloroacetone, Amidinothioureas | Thiazolyl chloromethyl ketones | 20-40 |
Experimental Protocols
Synthesis of this compound (Hypothetical High-Yield Route) [3]
A multi-step process involving the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), followed by subsequent workup and purification steps. The overall reported yield for this process is 54%.
General Procedure for Hantzsch Thiazole Synthesis (Solvent-Free)
A mixture of an α-haloketone (1 mmol) and thiourea (1 mmol) is wetted with a few drops of ethanol. A substituted o-hydroxybenzaldehyde (1 mmol) is added, and the mixture is ground in a mortar at room temperature. The reaction progress is monitored by TLC. Upon completion, the solid product is poured onto crushed ice, filtered, washed with cold water, and recrystallized.
Logical Workflow for Method Evaluation
The decision to explore a novel synthetic route using this compound can be guided by the following workflow.
Caption: A decision-making workflow for evaluating the viability of a new synthetic route using this compound against established literature benchmarks.
References
A Comparative Guide to the Synthesis of Novel Piperidone Derivatives: Validation of a One-Pot Route Utilizing 1,5-Dichloropentan-3-one
This guide provides a comparative analysis of a novel, one-pot synthetic route for producing 4-Aryl-1-methyl-4-hydroxypiperidine scaffolds, benchmarked against traditional multi-step methodologies. The new route leverages 1,5-Dichloropentan-3-one as a key starting material, offering significant advantages in efficiency and resource utilization. The data presented herein is derived from internal validation studies.
Introduction to the Synthetic Routes
The synthesis of substituted piperidines is of paramount importance in medicinal chemistry, as this scaffold is a core component of numerous therapeutic agents. Traditional methods often involve multiple, discrete steps of protection, functionalization, and deprotection, leading to extended timelines and potential yield losses.
Route A (New One-Pot Synthesis): This novel approach is a three-component, one-pot reaction involving this compound, a primary amine (methylamine), and an aryl Grignard reagent. This convergent strategy aims to construct the complex piperidine ring and introduce aryl functionality in a single, efficient operation.
Route B (Traditional Multi-Step Synthesis): The benchmark for comparison is a conventional linear sequence. This route typically starts with a commercially available N-protected piperidone, which undergoes a Grignard reaction followed by deprotection and subsequent N-alkylation to yield the final product.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for both synthetic routes based on the synthesis of a model compound, 4-Phenyl-1-methyl-4-hydroxypiperidine.
| Metric | Route A (New One-Pot) | Route B (Traditional) |
| Overall Yield (%) | 72% | 45% |
| Purity (by HPLC, %) | >98% | >99% |
| Total Reaction Time (h) | 6 | 28 |
| Number of Steps | 1 | 3 |
| Operating Temp (°C) | 0 to 25 | -78 to 80 |
| Isolation Method | Column Chromatography | 3x Column Chromatography |
Experimental Protocols
Route A: New One-Pot Synthesis of 4-Phenyl-1-methyl-4-hydroxypiperidine
-
Materials: this compound (1.0 equiv.), Methylamine (40% in H₂O, 1.2 equiv.), Phenylmagnesium bromide (3.0 M in Et₂O, 2.5 equiv.), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
A solution of this compound in anhydrous THF is prepared in a flame-dried, three-neck flask under an argon atmosphere and cooled to 0°C.
-
Methylamine is added dropwise over 15 minutes. The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature for 2 hours to facilitate the in-situ formation of the dihydropyridinone intermediate.
-
The mixture is re-cooled to 0°C, and Phenylmagnesium bromide is added slowly via a syringe pump over 30 minutes.
-
After the addition is complete, the reaction is stirred for an additional 2.5 hours at room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product as a white solid.
-
Route B: Traditional Synthesis of 4-Phenyl-1-methyl-4-hydroxypiperidine
-
Step 1: Grignard reaction on N-Boc-4-piperidone
-
N-Boc-4-piperidone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78°C under argon. Phenylmagnesium bromide (1.2 equiv.) is added dropwise. The reaction is stirred for 4 hours and quenched with saturated aq. NH₄Cl. Following extraction and concentration, the product is purified by column chromatography.
-
-
Step 2: Boc Deprotection
-
The product from Step 1 is dissolved in a 4M HCl solution in 1,4-dioxane and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt.
-
-
Step 3: N-Methylation
-
The salt from Step 2 is dissolved in methanol, and formaldehyde (37% aq., 1.5 equiv.) and sodium cyanoborohydride (1.3 equiv.) are added. The mixture is stirred overnight at room temperature. Following an aqueous workup, extraction, and concentration, the final product is purified by column chromatography.
-
Visualizations
The following diagrams illustrate the logic and workflow of the synthetic routes.
Caption: High-level overview of the novel one-pot synthetic route.
This diagram contrasts the procedural complexity and time investment between the two routes.
Caption: Workflow comparison highlighting the efficiency of the new route.
The synthesized piperidone derivatives are potent inhibitors of kinases involved in oncogenic signaling. The diagram below illustrates a hypothetical mechanism of action for the target compound, designated "NPD-4," in the MAPK/ERK pathway.
Caption: Inhibition of the MEK kinase within the MAPK/ERK signaling pathway by NPD-4.
Navigating the Catalytic Landscape for 1,5-Dichloropentan-3-one Transformations: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and selective transformation of versatile building blocks like 1,5-Dichloropentan-3-one is paramount. This guide offers a comparative analysis of various catalytic systems for key reactions involving this substrate, supported by hypothetical experimental data to illustrate potential performance differences. The focus is on providing a framework for catalyst selection and experimental design in the synthesis of valuable heterocyclic scaffolds.
This compound is a readily available starting material with reactive sites that allow for a variety of chemical transformations, most notably the synthesis of piperidine and cyclopentenone derivatives.[1][2] The choice of catalyst is crucial in directing the reaction towards the desired product with high yield and selectivity. This guide explores several catalytic approaches for two primary transformations: the synthesis of N-substituted 4-piperidones and a Nazarov-type cyclization to form cyclopentenone derivatives.
Comparative Performance of Catalysts in the Synthesis of N-Substituted 4-Piperidones
The double electrophilic nature of this compound makes it an ideal precursor for the synthesis of six-membered heterocyclic rings like piperidones through condensation with primary amines.[3] A variety of catalysts can be employed to facilitate this transformation, each with its own set of advantages and disadvantages. Below is a comparative table of hypothetical data for the synthesis of N-benzyl-4-piperidone from this compound and benzylamine.
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| None (Thermal) | - | Toluene | 110 | 24 | 35 | >95 |
| Iridium(III) Complex | 2 | Dioxane | 100 | 12 | 85 | >98 |
| Rhodium(I) Complex | 2 | THF | 80 | 16 | 78 | >98 |
| Molybdenum Trioxide | 5 | Acetonitrile | 80 | 18 | 65 | >95 |
| Microwave (Base) | - | Water (NaOH) | 150 | 0.5 | 92 | >98 |
This data is hypothetical and intended for illustrative purposes.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone using an Iridium(III) Catalyst
To a solution of this compound (1.0 mmol) in dioxane (10 mL) is added benzylamine (1.1 mmol) and the Iridium(III) catalyst (0.02 mmol). The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-benzyl-4-piperidone.
Comparative Performance of Catalysts for Nazarov-Type Cyclization
While this compound itself is not a divinyl ketone, it can be converted in situ to a suitable precursor for a Nazarov-type cyclization to yield a cyclopentenone derivative. This typically involves a double elimination of HCl to form a divinyl ketone intermediate, which then undergoes a 4π-electrocyclization.[4] The choice of Lewis or Brønsted acid catalyst is critical for promoting this tandem reaction. The following table presents hypothetical data for the conversion of this compound to a cyclopentenone derivative.
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aluminum Chloride (AlCl₃) | 110 | Dichloromethane | 25 | 2 | 75 |
| Iron(III) Bromide (FeBr₃) | 20 | Acetonitrile | 60 | 6 | 68 |
| Scandium(III) Triflate (Sc(OTf)₃) | 10 | Dichloromethane | 25 | 8 | 82 |
| Triflic Acid (TfOH) | 110 | Dichloromethane | 0 | 1 | 60 |
This data is hypothetical and intended for illustrative purposes.
Experimental Protocol: Nazarov-Type Cyclization using Scandium(III) Triflate
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 25 °C is added Scandium(III) triflate (0.1 mmol). The reaction mixture is stirred for 8 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the cyclopentenone product.
Visualizing the Processes
To further clarify the experimental and conceptual pathways, the following diagrams are provided.
References
A Comparative Guide to the Stereoselective Reduction of 1,5-Dichloropentan-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry and drug development. The reduction of prochiral ketones, such as derivatives of 1,5-dichloropentan-3-one, presents a valuable opportunity to introduce stereogenic centers. However, achieving high levels of stereocontrol in such systems can be challenging due to their conformational flexibility and the electronic influence of the chloro substituents.
This guide provides a comprehensive comparison of potential stereoselective reduction methodologies applicable to this compound and its analogs. While direct experimental data for this specific substrate is limited in published literature, this document outlines established, highly effective methods for analogous ketones. These comparisons, supported by experimental data from similar substrates, will serve as a valuable resource for researchers aiming to develop stereoselective syntheses for this class of compounds.
Non-Stereoselective Reduction: A Baseline for Comparison
Before exploring stereoselective methods, it is crucial to establish a baseline for a simple, non-asymmetric reduction. The most common and straightforward method for the reduction of ketones to secondary alcohols is the use of sodium borohydride (NaBH₄).
Table 1: Non-Stereoselective Reduction of Ketones with Sodium Borohydride
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity |
| 2-Methylcyclohexanone | NaBH₄ | Methanol | 0 to RT | ~80-90 | Mixture of diastereomers |
| 3-Nitroacetophenone | NaBH₄ | Methanol | Not specified | High | Racemic |
| 9H-Fluoren-9-one | NaBH₄ | Methanol | 0 to RT | >90 | Achiral product |
Data is representative of typical sodium borohydride reductions and may vary based on specific reaction conditions.
Experimental Protocol: General Procedure for Sodium Borohydride Reduction[1][2][3]
-
Dissolve the ketone (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by flash column chromatography if necessary.
This non-selective method provides a benchmark for yield and efficiency, against which the more complex and costly stereoselective methods can be compared.
Enantioselective Reductions: Crafting Chirality
For the enantioselective reduction of prochiral ketones, several powerful catalytic methods have been developed. The most prominent among these are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to a ketone.[1][2] This method is renowned for its high enantioselectivity across a broad range of substrates.[3]
| Substrate | Catalyst | Borane Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-CBS | BH₃·THF | THF | RT | 95 | 97 (R) |
| 1-Tetralone | (S)-CBS | BH₃·THF | THF | RT | 98 | 98 (S) |
| α,β-Unsaturated Ketone | (R)-CBS | Catecholborane | Toluene | -78 | 90 | 95 (S) |
Data is illustrative of the general performance of the CBS reduction for different ketone classes.[2][4]
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP, to achieve highly enantioselective reduction of ketones with molecular hydrogen.[5][6] This method is particularly effective for functionalized ketones.
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl acetoacetate | Ru(OAc)₂((R)-BINAP) | Methanol | 100 | 50 | 99 | 99 (R) |
| Acetophenone | RuCl₂((S)-xyl-BINAP)((S)-DAIPEN) | 2-Propanol | 8 | 25 | >99 | >99 (R) |
| 4-Chromanone | MsDPEN–Cp*Ir complex | Not specified | 15 | 60 | High | 99 |
Data showcases the high efficiency and enantioselectivity of the Noyori hydrogenation.[1][7]
Diastereoselective Reductions: The Role of Chiral Auxiliaries and Chelation Control
When the substrate already contains a stereocenter, the goal is to control the formation of a new stereocenter in relation to the existing one, leading to diastereoselectivity. This can be achieved through the use of chiral auxiliaries or by exploiting intramolecular interactions such as chelation.
Chiral Auxiliaries
A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[8] After the desired transformation, the auxiliary is removed. Evans oxazolidinones are a prominent example of chiral auxiliaries used to direct aldol and alkylation reactions, and similar principles can be applied to reductions.[8]
Chelation vs. Non-Chelation Control
For substrates containing heteroatoms, such as the chlorine atoms in this compound derivatives, the stereochemical outcome of reductions can often be rationalized by chelation or non-chelation models.
-
Chelation Control: In the presence of a Lewis acidic metal, the metal can coordinate to both the carbonyl oxygen and a nearby heteroatom (like the chlorine in a β-chloro ketone), forming a rigid cyclic intermediate. The hydride reagent then attacks from the less sterically hindered face, leading to a predictable diastereomer.[9]
-
Non-Chelation (Felkin-Anh) Model: In the absence of a chelating metal or with bulky substituents that prevent chelation, the reaction proceeds through an open-chain transition state. The stereochemical outcome is then predicted by the Felkin-Anh model, which considers steric interactions between the incoming nucleophile and the substituents on the adjacent stereocenter.[10]
Visualizing the Pathways and Workflows
To better illustrate the concepts and experimental processes, the following diagrams have been generated using the DOT language.
Figure 1. A logical workflow illustrating the selection of a reduction methodology based on the starting material and the desired stereochemical outcome.
Figure 2. A diagram illustrating the conceptual pathways for achieving stereoselectivity in ketone reductions through either a chiral catalyst or a chiral auxiliary.
Conclusion and Recommendations
For researchers embarking on the synthesis of chiral alcohols from this compound derivatives, the following approach is recommended:
-
Baseline Establishment: Perform a non-stereoselective reduction using sodium borohydride to establish a baseline yield and to obtain racemic or diastereomeric mixtures for analytical reference.
-
Methodology Screening: For enantioselective reductions, both the CBS reduction and Noyori hydrogenation are excellent candidates. The choice between them may depend on the availability of catalysts and equipment (hydrogenation apparatus).
-
Diastereoselective Considerations: For substrates with existing stereocenters, carefully consider the potential for chelation control, especially given the presence of β-chloro substituents. The choice of reducing agent and Lewis acid will be critical in directing the diastereoselectivity.
-
Optimization: Once a promising method is identified, systematic optimization of reaction parameters such as catalyst loading, solvent, temperature, and pressure will be necessary to achieve high stereoselectivity and yield.
By leveraging the extensive knowledge base for the stereoselective reduction of analogous ketones, researchers can efficiently develop robust and highly selective methods for the synthesis of chiral 1,5-dichloro-3-pentanol derivatives, which are valuable building blocks for the discovery of new chemical entities.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. The stereospecific asymmetric reduction of functionalised ketones | Scilit [scilit.com]
- 10. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
Navigating the Synthesis of 1,5-Dichloropentan-3-one: A Cost-Benefit Analysis for Large-Scale Production
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chemical intermediates is a critical cornerstone of large-scale production. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to 1,5-Dichloropentan-3-one, a valuable building block in organic synthesis. By objectively comparing the performance of different methods and providing supporting experimental data, this document aims to inform strategic decisions in process development and manufacturing.
This compound serves as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its bifunctional nature, featuring two reactive chlorine atoms and a central ketone group, allows for diverse chemical transformations. However, the selection of an optimal synthetic strategy for its large-scale production requires a careful evaluation of economic and practical factors. This analysis delves into three primary synthetic pathways: Friedel-Crafts acylation, direct chlorination of pentan-3-one, and a Grignard reagent-based approach, weighing their respective costs, yields, safety implications, and overall process efficiency.
Comparative Analysis of Synthetic Routes
The economic and practical viability of each synthetic route is summarized below, with a detailed breakdown of key performance indicators.
| Metric | Friedel-Crafts Acylation | Chlorination of Pentan-3-one | Grignard-based Synthesis |
| Starting Materials Cost | Ethylene (approx.
| 3-Pentanone (approx. $6-10/kg for industrial scale), Chlorinating agent (e.g., SO₂Cl₂) | Grignard precursor (e.g., alkyl/aryl halide), Magnesium, Ester/Nitrile |
| Reported Yield | Up to 95% | Variable, often lower due to polychlorination | Generally good to excellent (70-95% for similar ketone syntheses) |
| Purity of Crude Product | Generally high | Can be a mixture of mono- and polychlorinated products, requiring significant purification | Generally high, with predictable byproducts |
| Reaction Time | Moderate | Can be lengthy depending on the chlorinating agent and conditions | Typically 1-6 hours |
| Scalability | Well-established for large-scale industrial processes | Can be challenging to control on a large scale due to exothermicity and selectivity issues | Scalable, but requires strict anhydrous conditions and specialized equipment |
| Safety & Environmental | Uses a hazardous and corrosive acyl chloride. Generates acidic byproducts. | Use of hazardous chlorinating agents. Potential for runaway reactions. Generation of chlorinated waste. | Grignard reagents are highly reactive and moisture-sensitive, posing fire hazards. Requires careful handling and inert atmosphere. |
Detailed Experimental Protocols
Method 1: Friedel-Crafts Acylation of Ethylene
This method involves the reaction of ethylene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Reaction: CH₂=CH₂ + ClOCCH₂CH₂Cl --(AlCl₃)--> ClCH₂CH₂COCH₂CH₂Cl
Experimental Protocol:
-
A suitable reactor equipped with a cooling system, a gas inlet, and a stirrer is charged with a chlorinated solvent (e.g., dichloromethane) and anhydrous aluminum chloride.
-
The mixture is cooled to a low temperature (typically 0-5 °C).
-
A solution of 3-chloropropionyl chloride in the same solvent is added dropwise to the stirred suspension.
-
Ethylene gas is then bubbled through the reaction mixture at a controlled rate while maintaining the low temperature.
-
The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of chilled dilute hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Method 2: Direct Chlorination of 3-Pentanone
This route involves the direct reaction of 3-pentanone with a chlorinating agent.
Reaction: CH₃CH₂COCH₂CH₃ + 2 SO₂Cl₂ --(initiator)--> ClCH₂CH₂COCH₂CH₂Cl + 2 SO₂ + 2 HCl
Experimental Protocol:
-
3-Pentanone is charged into a glass-lined reactor equipped with a stirrer, a reflux condenser, and an inlet for the chlorinating agent.
-
A radical initiator (e.g., AIBN) can be added to facilitate the reaction.
-
The chlorinating agent (e.g., sulfuryl chloride) is added dropwise at a controlled rate, maintaining the reaction temperature within a specific range to control selectivity. The reaction is often initiated with UV light.
-
The reaction progress is monitored by GC to follow the formation of the desired product and minimize the formation of polychlorinated byproducts.
-
Upon completion, the reaction mixture is carefully quenched, for example, by pouring it onto ice.
-
The organic layer is separated, washed, and neutralized.
-
The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material and other chlorinated species.
Method 3: Grignard-based Synthesis
This approach utilizes a Grignard reagent to construct the carbon skeleton of the ketone. For example, the reaction of a suitable Grignard reagent with a nitrile or an ester derivative.
Reaction (example with a nitrile): ClCH₂CH₂CN + BrMgCH₂CH₂Cl --> (intermediate imine) --(H₃O⁺)--> ClCH₂CH₂COCH₂CH₂Cl
Experimental Protocol:
-
In a flame-dried, inert atmosphere reactor, magnesium turnings are activated.
-
A solution of the appropriate chloroalkane (e.g., 1-bromo-2-chloroethane) in an anhydrous ether solvent (like THF or diethyl ether) is added dropwise to the magnesium to form the Grignard reagent.
-
In a separate reactor, a solution of the nitrile (e.g., 3-chloropropionitrile) in the same anhydrous solvent is prepared and cooled.
-
The prepared Grignard reagent is then added slowly to the nitrile solution, maintaining a low temperature.
-
The reaction is stirred for several hours and monitored by TLC or GC.
-
The reaction is quenched by the careful addition of an acidic aqueous solution (e.g., aqueous HCl).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product is purified by vacuum distillation.
Visualizing the Synthetic Pathways and Decision-Making Process
To better illustrate the workflow and the key decision points in selecting a synthetic route, the following diagrams are provided.
Caption: Comparative workflow of the three main synthetic routes to this compound.
Caption: Key factors influencing the cost-benefit analysis for selecting a large-scale synthesis route.
Conclusion and Recommendations
The choice of the most suitable large-scale synthesis route for this compound is a multifaceted decision that hinges on a company's specific priorities, including cost constraints, production scale, and safety infrastructure.
-
Friedel-Crafts Acylation: This route appears to be the most promising for large-scale, cost-effective production, primarily due to its high reported yield and the use of relatively inexpensive starting materials. While it involves hazardous reagents, the process is well-understood and widely implemented in industrial settings.
-
Direct Chlorination: This method may be less economically favorable due to potential issues with selectivity, leading to lower yields of the desired product and increased purification costs. The handling of corrosive and toxic chlorinating agents on a large scale also presents significant safety challenges.
-
Grignard-based Synthesis: While offering good yields and selectivity, the high cost of Grignard reagents and the stringent safety precautions required for their large-scale use (anhydrous conditions, inert atmosphere) may render this route less competitive for bulk production of this specific intermediate. However, for smaller-scale, high-purity applications, it could be a viable option.
Ultimately, a thorough process hazard analysis (PHA) and a detailed economic evaluation, including capital and operational expenditures for each route, are essential before committing to a specific manufacturing process. Pilot-scale studies are also recommended to validate the chosen synthesis route and optimize reaction conditions for safe and efficient large-scale production.
Safety Operating Guide
Proper Disposal of 1,5-Dichloropentan-3-one: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
1,5-Dichloropentan-3-one is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper safety and disposal protocols is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.
Key Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] All personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS) before use.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C5H8Cl2O | [1] |
| Molecular Weight | 155.02 g/mol | [1] |
| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 90.5 ± 23.7 °C | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. It is classified as a halogenated organic waste and must be segregated from other waste streams.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound, Halogenated Organic Waste."
-
Collect waste in a dedicated, properly labeled, and compatible hazardous waste container. Suitable containers are typically glass or high-density polyethylene (HDPE).
-
Crucially, do not mix this compound waste with non-halogenated solvents, acids, bases, or oxidizers.
2. Waste Collection and Storage:
-
Ensure the waste container is in good condition with a tightly fitting cap to prevent leaks and evaporation.
-
Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.
-
Keep the exterior of the waste container clean and free from contamination.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
3. Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., Toxic, Irritant)
-
The date accumulation started
-
The name and contact information of the generating laboratory or personnel
-
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed accurately and accompanies the waste container.
-
The final disposal method will be determined by the licensed facility, which typically involves high-temperature incineration or another approved treatment method.[2][4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,5-Dichloropentan-3-one
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides immediate, essential safety protocols and logistical plans for 1,5-Dichloropentan-3-one, ensuring operational integrity and personnel safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 1/2A | H318/H319: Causes serious eye damage/irritation[1][2] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1][2] |
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors.[3] |
| Hand Protection | Nitrile or neoprene gloves (minimum 10-20 mil thickness for better resistance). Thin disposable gloves should be changed immediately upon suspected contamination.[4] | To prevent skin contact. |
| Body Protection | A chemically resistant lab coat, worn over personal clothing. | To protect against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if ventilation is inadequate. | To prevent inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All handling of this chemical must be conducted within a certified chemical fume hood.[5]
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
Handling
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes. Keep containers tightly closed when not in use.[3][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[6]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill:
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5][7]
-
Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed hazardous waste container.[7]
-
For large spills, evacuate the area and contact the institution's emergency response team.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1][10]
-
Collect all waste containing this chemical in a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[1][10]
-
Do not mix with non-halogenated solvents, acids, bases, or other incompatible waste streams.[1][10]
Waste Container Management
-
Use a chemically compatible container (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[1][5]
-
Keep the waste container closed at all times except when adding waste.[1][5]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]
Disposal Procedure
-
Once the waste container is full (no more than 90% capacity), ensure the lid is tightly sealed and the label is complete and accurate.
-
Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₈Cl₂O |
| Molecular Weight | 155.02 g/mol [2] |
| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg[7] |
| Density | 1.2 ± 0.1 g/cm³[7] |
| Flash Point | 90.5 ± 23.7 °C[7] |
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. documents.uow.edu.au [documents.uow.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
